molecular formula C7H6F3N3O B068586 2-Amino-6-(trifluoromethyl)nicotinamide CAS No. 191478-53-2

2-Amino-6-(trifluoromethyl)nicotinamide

Cat. No.: B068586
CAS No.: 191478-53-2
M. Wt: 205.14 g/mol
InChI Key: FBROSGZUSKIAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(trifluoromethyl)nicotinamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antiviral agents. It is built on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, a structure recognized for its potential in inhibiting HIV-1 Reverse Transcriptase (RT). Research indicates that derivatives of this scaffold can function as promising allosteric dual inhibitors , simultaneously targeting both the RNase H and RNA-dependent DNA polymerase (RDDP) functions of HIV-1 RT. This dual-inhibition mechanism is a valuable strategy for overcoming drug resistance. Among a series of related compounds, several have demonstrated the ability to inhibit HIV-1 RT-associated RNase H function in the low micromolar range and suppress viral replication in cell-based assays, establishing the scaffold's potential for further investigation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or precursor for the synthesis and evaluation of new therapeutic agents targeting viral enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191478-53-2

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14)

InChI Key

FBROSGZUSKIAOI-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide, a form of vitamin B3. While specific data for CAS 191478-53-2 is limited in publicly available literature, this guide provides a comprehensive overview of its core properties by examining its structural analogues, including the parent compound nicotinamide, and related trifluoromethyl- and amino-substituted pyridines. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The amino group can also significantly influence the molecule's chemical and pharmacological properties. This document synthesizes available information to provide a detailed technical profile, offering insights into its potential characteristics, synthesis, and applications for research and drug development professionals.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of 2-Amino-6-(trifluoromethyl)nicotinamide and Related Compounds

Property2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2)2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0)6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8)Nicotinamide (CAS 98-92-0)
Molecular Formula C₇H₆F₃N₃OC₇H₅F₃N₂O₂C₇H₄F₃NO₂C₆H₆N₂O
Molecular Weight 205.14 g/mol 206.12 g/mol [2]191.11 g/mol 122.12 g/mol [3]
Physical Form Inferred: SolidSolid[2]SolidCrystalline solid
Melting Point Not availableNot available193-197 °C128-131 °C
Boiling Point Not availableNot available259.3 °C (Predicted)334 °C
Solubility Inferred: Soluble in organic solvents like DMSO and DMF.Not availableSlightly soluble in acetonitrile and methanol.Soluble in water (50 mg/mL) and DMSO (50 mg/mL).[3]
pKa Not availableNot available2.96 (Predicted)3.35 (acidic), 13.3 (basic)
Storage Inferred: Store in a cool, dry, well-ventilated place.Ambient Storage[2]Room Temperature, Inert atmosphereStore at -20°C, desiccated.[3]

Synthesis and Characterization

A definitive, published synthesis protocol for 2-Amino-6-(trifluoromethyl)nicotinamide was not found. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and literature precedents for the synthesis of related aminonicotinamides.[4][5] A potential pathway could involve the amidation of the corresponding carboxylic acid, 2-amino-6-(trifluoromethyl)nicotinic acid.

Synthesis_Pathway start 2-Amino-6-(trifluoromethyl)nicotinic acid intermediate Activation (e.g., SOCl₂, HATU) start->intermediate Step 1 product 2-Amino-6-(trifluoromethyl)nicotinamide intermediate->product Step 2 reagent Ammonia or Ammonium Hydroxide reagent->product

Caption: Proposed synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide.

Experimental Protocol: Hypothetical Amidation

This protocol is a general representation and would require optimization for this specific substrate.

  • Acid Chloride Formation (Step 1):

    • Suspend 2-amino-6-(trifluoromethyl)nicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.

    • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acid chloride.

  • Amidation (Step 2):

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0°C and slowly add an excess of a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution.

    • Stir the reaction mixture at room temperature until completion.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-6-(trifluoromethyl)nicotinamide.

Characterization

The structure and purity of the synthesized 2-Amino-6-(trifluoromethyl)nicotinamide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons, the amino and amide protons, and the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Pharmacological Profile and Potential Applications

The pharmacological profile of 2-Amino-6-(trifluoromethyl)nicotinamide is not yet characterized. However, its structural similarity to nicotinamide suggests it could play a role in cellular metabolism and signaling pathways. Nicotinamide is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous redox reactions in the body.[6]

Nicotinamide_Pathway Potential Role in Cellular Metabolism NAM 2-Amino-6-(trifluoromethyl)nicotinamide (Hypothesized Precursor) NAD NAD+ / NADH NAM->NAD NADP NADP+ / NADPH NAD->NADP Metabolism Cellular Metabolism (e.g., Glycolysis, Citric Acid Cycle) NAD->Metabolism Signaling Cellular Signaling (e.g., Sirtuins, PARPs) NAD->Signaling NADP->Metabolism

Sources

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide: Structure, Properties, and Synthetic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, a potentially novel heterocyclic compound with significant promise in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded exploration of its structure, properties, synthesis, and potential applications.

Introduction: The Significance of Trifluoromethylpyridines in Modern Drug Discovery

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyridine derivatives, in turn, are prevalent in a vast array of pharmaceuticals and biologically active compounds due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[3][4] The convergence of these two structural motifs in compounds like 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide suggests a high potential for novel pharmacological activity. This guide aims to provide a foundational understanding of this specific molecule for researchers interested in its potential.

Molecular Structure and Physicochemical Properties

Based on its IUPAC name, the structure of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide consists of a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 3-position.

Chemical Structure Diagram

Caption: Chemical structure of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Formula C₇H₆F₃N₃OCalculated
Molecular Weight 205.14 g/mol Calculated
Monoisotopic Mass 205.0463 DaCalculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (Predicted)Inferred from similar compounds

Proposed Synthetic Pathway

While a specific synthesis for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide has not been reported, a plausible synthetic route can be devised based on established pyridine chemistry. A logical approach would involve the construction of the substituted pyridine ring followed by functional group manipulations. A potential starting material is 2-amino-6-(trifluoromethyl)pyridine, which is commercially available.[5][6][7]

Synthetic Workflow Diagram

Synthetic_Pathway A 2-Amino-6-(trifluoromethyl)pyridine B 2-Amino-3-bromo-6-(trifluoromethyl)pyridine A->B Bromination (e.g., NBS) C 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile B->C Cyanation (e.g., CuCN) D 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide C->D Hydrolysis (e.g., H2O2, base)

Caption: Proposed synthetic workflow for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-6-(trifluoromethyl)pyridine

  • To a solution of 2-amino-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-bromo-6-(trifluoromethyl)pyridine.

Causality: The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-bromination primarily at the 3-position.

Step 2: Cyanation of 2-Amino-3-bromo-6-(trifluoromethyl)pyridine

  • In a reaction vessel, combine 2-amino-3-bromo-6-(trifluoromethyl)pyridine, copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine.

  • Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.

  • Purify the resulting 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile by chromatography or recrystallization.

Causality: This is a classic Rosenmund-von Braun reaction, where the bromo substituent is displaced by a cyano group using a copper cyanide reagent. The high temperature is required to overcome the activation energy for this nucleophilic aromatic substitution.

Step 3: Hydrolysis of 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

  • Dissolve the 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile in a suitable solvent mixture, such as DMSO or a lower alcohol.

  • Add a basic catalyst (e.g., potassium carbonate) followed by the slow addition of hydrogen peroxide (30% aqueous solution) at a controlled temperature (e.g., room temperature to 40 °C).

  • Stir the reaction until the nitrile is fully converted to the primary amide.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent.

  • Wash the organic phase, dry, and remove the solvent under vacuum.

  • Purify the final product, 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, by recrystallization or column chromatography.

Causality: The Radziszewski reaction provides a mild and effective method for the selective hydrolysis of a nitrile to a primary amide in the presence of other functional groups. The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

Potential Applications in Drug Development

While the biological activity of 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide has not been explicitly reported, the pyridine-3-carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds.[3][8][9] Derivatives of pyridine-3-carboxamide have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, and anticancer activities.[3][10]

The aminopyridine moiety is also a key structural feature in several approved drugs and clinical candidates, often acting as a bioisostere for other functional groups and contributing to improved pharmacokinetic properties.[4][11][12] The combination of the trifluoromethyl group, the amino group, and the carboxamide functionality on a pyridine core presents a compelling profile for screening in various disease models.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anticancer agents feature substituted pyridine rings.[13]

  • Infectious Diseases: The pyridine-3-carboxamide core is present in compounds with demonstrated antibacterial and antifungal efficacy.[3][10]

  • Neurological Disorders: Aminopyridines have been investigated for their potential in treating neurological conditions.[11]

Predicted Spectroscopic Data

The following are predicted spectroscopic data for 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide, based on the analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆, 400 MHz):

  • δ 8.2-8.4 ppm (d, 1H): Proton at the 4-position of the pyridine ring.

  • δ 7.8-8.0 ppm (d, 1H): Proton at the 5-position of the pyridine ring.

  • δ 7.5-7.7 ppm (br s, 1H): One of the amide protons.

  • δ 7.2-7.4 ppm (br s, 1H): The other amide proton.

  • δ 6.5-6.7 ppm (br s, 2H): Protons of the amino group.

¹³C NMR (in DMSO-d₆, 100 MHz):

  • δ ~168 ppm: Carboxamide carbonyl carbon.

  • δ ~158 ppm: C2 carbon (attached to the amino group).

  • δ ~150 ppm (q): C6 carbon (attached to the trifluoromethyl group).

  • δ ~140 ppm: C4 carbon.

  • δ ~122 ppm (q, ¹JCF ≈ 270 Hz): Trifluoromethyl carbon.

  • δ ~115 ppm: C5 carbon.

  • δ ~110 ppm: C3 carbon.

¹⁹F NMR (in DMSO-d₆):

  • δ ~ -65 to -70 ppm (s, 3F): Trifluoromethyl group.

Mass Spectrometry (ESI+):

  • m/z: 206.05 [M+H]⁺

Conclusion

2-Amino-6-(trifluoromethyl)pyridine-3-carboxamide represents a promising, albeit currently under-explored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from related analogues. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and potential applications of this and other novel trifluoromethylpyridine derivatives.

References

  • Mohammed, Y. H. I., Shamkh, I. M., et al. (2024).
  • Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Aminopyridine-3-carboxamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. Retrieved from [Link]

  • ResearchGate. (2024, May). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Organic Letters. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide. Retrieved from [Link]

  • A B Enterprises. (n.d.). Form: Powder 2-AMINO-6-(TRIFLUOROMETHYL)PYRIDINE CAS Number: 34486-24-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • CF3 - Pyridine Compounds PRODUCTS LIST. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Journal of Chemical Reviews.
  • MDPI. (2024, June 14). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Retrieved from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][3] diazepinols. Retrieved from [Link]

  • World Scientific News. (2024, January 14). Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation. Retrieved from [Link]

  • PMC. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • ACS Publications. (2024, November 25). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

Sources

Navigating the Physicochemical Landscape of 2-Amino-6-(trifluoromethyl)nicotinamide: A Technical Brief

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This technical guide addresses the available information regarding the melting point and physical appearance of 2-Amino-6-(trifluoromethyl)nicotinamide, a molecule of interest to researchers in medicinal chemistry and materials science.

To provide valuable context for researchers working with structurally related molecules, this guide synthesizes the available data on closely analogous compounds. It is imperative to note that the properties of these related structures should be considered as indicative and not as a direct substitute for the empirical data of 2-Amino-6-(trifluoromethyl)nicotinamide.

Insights from Structurally Related Nicotinamides

Analysis of nicotinamide derivatives with substitutions at the 2 and 6 positions of the pyridine ring offers valuable comparative data. The following table summarizes the known physical properties of key analogues:

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Physical Appearance
2-Amino-6-(trifluoromethyl)nicotinamide 131748-96-4C₇H₆F₃N₃OData Not Available Data Not Available
6-(Trifluoromethyl)nicotinamide386715-35-1C₇H₅F₃N₂O185 - 187Not specified
2-Amino-6-(trifluoromethyl)nicotinic acid890302-02-0C₇H₅F₃N₂O₂Not specifiedSolid[1]
2-Hydroxy-6-(trifluoromethyl)nicotinamide116548-03-9C₇H₅F₃N₂O₂Not specifiedPowder or crystals

Table 1: Comparison of Physical Properties of 2-Amino-6-(trifluoromethyl)nicotinamide and Structurally Related Compounds.

The data presented in Table 1 illustrates that while information exists for similar chemical entities, a direct one-to-one correlation of physical properties is scientifically unsound. The seemingly minor structural differences—such as an amino versus a hydroxyl group at the 2-position, or a carboxamide versus a carboxylic acid at the 3-position—can significantly influence intermolecular forces, crystal lattice packing, and, consequently, the melting point and physical appearance.

Experimental Protocol for the Determination of Melting Point

For researchers who synthesize or acquire 2-Amino-6-(trifluoromethyl)nicotinamide, the following is a standardized, best-practice protocol for the accurate determination of its melting point. This self-validating workflow is designed to ensure the generation of reliable and reproducible data.

Methodology: Capillary Melting Point Determination

1. Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity. A sharp melting range (typically < 2°C) is indicative of a highly pure compound.

2. Instrumentation:

  • Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

3. Sample Preparation:

  • Ensure the sample of 2-Amino-6-(trifluoromethyl)nicotinamide is completely dry, as residual solvent will depress and broaden the melting range.

  • Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

  • Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

4. Measurement Procedure:

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set a rapid heating ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and set a slower ramp rate (1-2°C/min) starting from approximately 20°C below the approximate melting point observed in the initial rapid scan.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Perform the measurement in triplicate to ensure reproducibility.

5. Data Interpretation and Trustworthiness: The recorded melting range should be reported. A narrow range suggests high purity, while a broad range may indicate the presence of impurities or that the substance decomposes upon melting.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of a novel compound like 2-Amino-6-(trifluoromethyl)nicotinamide.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Structural & Spectroscopic Analysis cluster_3 Phase 4: Data Consolidation & Reporting Synthesis Synthesis of 2-Amino-6- (trifluoromethyl)nicotinamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (HPLC, NMR) Purification->Purity_Analysis Appearance Visual Inspection: Physical Appearance (Color, Form) Purity_Analysis->Appearance Melting_Point Melting Point Determination (Capillary Method) Appearance->Melting_Point Solubility Solubility Screening (Various Solvents) Melting_Point->Solubility NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility->NMR MS Mass Spectrometry (Confirmation of Molecular Weight) NMR->MS IR Infrared Spectroscopy (Functional Group Analysis) MS->IR Data_Consolidation Consolidate All Characterization Data IR->Data_Consolidation Report Generate Technical Data Sheet & Certificate of Analysis Data_Consolidation->Report

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of a novel chemical entity.

Conclusion

While the definitive melting point and physical appearance of 2-Amino-6-(trifluoromethyl)nicotinamide remain to be experimentally determined and published, this guide provides a framework for researchers in the field. By understanding the properties of closely related analogues and adhering to rigorous experimental protocols, the scientific community can collaboratively build a comprehensive profile of this and other novel compounds, thereby accelerating the pace of innovation in drug development and materials science.

References

Sources

Strategic Sourcing and Quality Assurance of 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

In the realm of medicinal chemistry, 2-Amino-6-(trifluoromethyl)nicotinamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinase inhibitors (e.g., PIM-1) and P2X3 antagonists . The combination of the electron-withdrawing trifluoromethyl (


) group at the C6 position and the hydrogen-bond donor/acceptor motif of the nicotinamide core confers unique metabolic stability and lipophilic properties essential for CNS penetration and oral bioavailability.

However, sourcing this specific intermediate presents a distinct challenge: supply chain opacity . Unlike its ubiquitous precursors (e.g., the corresponding acid or nitrile), the amide form is frequently listed by "virtual" vendors who do not hold physical stock, leading to lead-time failures and batch-to-batch variability.

This guide details a robust, self-validating protocol for sourcing, verifying, and utilizing high-purity 2-Amino-6-(trifluoromethyl)nicotinamide, moving beyond simple catalog searching to a data-driven procurement strategy.

Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, the target specifications must be defined. "High Purity" in a research context is insufficient; we must define purity in the context of downstream cross-coupling or cyclization reactions.

AttributeSpecificationRationale (The "Why")
Chemical Name 2-Amino-6-(trifluoromethyl)pyridine-3-carboxamidePrecise IUPAC nomenclature prevents isomer confusion.
CAS Registry Note: Often indexed under precursors like 890302-02-0 (Acid)The amide often lacks a widely recognized CAS; structure-based search is mandatory.
Molecular Formula

MW: 205.14 g/mol .
Purity (HPLC)

(a/a)
Impurities >2% often interfere with Pd-catalyzed couplings.
Water Content

(KF)
The amide is hygroscopic; water acts as a nucleophile in sensitive subsequent steps.
Halogen Residue

If synthesized via the 2-chloro precursor, residual chloride poisons catalysts.
Regioisomerism None Detected The 6-

vs 4-

isomer separation is difficult; must be confirmed by F-NMR.

The Sourcing Landscape: Vendor Analysis

The market for this compound is bifurcated into Stock-Holding Manufacturers and Re-Packaging Distributors . A scientist's choice must depend on the scale and urgency of the project.

Tier 1: Validated Manufacturers (High Reliability)

These suppliers typically manufacture the precursor acid and perform the amidation in-house.

  • Fluorochem (UK): Excellent for fluorinated pyridines. Known for transparent COAs.

  • Enamine (Ukraine/Latvia): The largest physical stock of building blocks; likely holds the nitrile precursor for rapid conversion.

  • Combi-Blocks (USA): High reliability for gram-to-kilogram scale with rigorous in-house QC.

Tier 2: Catalog Aggregators (Variable Risk)[1][2]
  • Sigma-Aldrich (Merck): Often sources from Tier 1 but provides an added layer of QC and standardized documentation.

  • Fisher Scientific: Aggregates multiple catalogs; lead times can vary if the item is back-ordered from the original manufacturer.

Tier 3: Virtual/Custom Synthesis (High Risk)[1][2]
  • Many listings on aggregators (e.g., MolPort) are "virtual." They will synthesize the compound only after you order, often taking 4-6 weeks. Red Flag: If a vendor lists "In Stock" but quotes a 3-week lead time, they are synthesizing on demand.

Strategic Sourcing Workflow

Do not simply "Add to Cart." Use this decision logic to ensure project continuity.

SourcingStrategy Fig 1: Strategic Sourcing Decision Tree. Prioritize precursors if the amide is out of stock. Start Need 2-Amino-6-(CF3)nicotinamide CheckStock Check Tier 1 (Enamine/Combi/Fluoro) Start->CheckStock StockYes In Stock? CheckStock->StockYes DirectBuy Direct Purchase (Request Batch COA) StockYes->DirectBuy Yes StockNo No Stock StockYes->StockNo No AltStrategy Precursor Strategy StockNo->AltStrategy BuyAcid Buy 2-Amino-6-(CF3)nicotinic acid (CAS 890302-02-0) AltStrategy->BuyAcid Preferred (Safer) BuyChloro Buy 2-Chloro-6-(CF3)nicotinamide (CAS 386704-05-8) AltStrategy->BuyChloro Alternative ($S_NAr$) Synth In-House Amidation (1 step) BuyAcid->Synth BuyChloro->Synth

[1][2]

Technical Protocol: Incoming Goods QC

Upon receipt of the material, "Trust but Verify" is the operating principle. The following protocol is designed to detect the specific impurities associated with the synthesis of this molecule.

Step 1: Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/Orange tint (indicates oxidation of the amino group or presence of nitro-precursors). Clumping (indicates moisture absorption).

Step 2: 19F-NMR (The "Fingerprint" Test)
  • Objective: Confirm the presence and integrity of the

    
     group.
    
  • Method: Dissolve ~10mg in DMSO-d6.

  • Expected Signal: A single singlet around -60 to -65 ppm .

  • Red Flag: Multiple fluorine peaks indicate regioisomers (e.g., 4-

    
     isomer) or unreacted starting material (e.g., 2-fluoro precursor).
    
Step 3: 1H-NMR (Structure Validation)
  • Key Signals:

    • Amide Protons: Two broad singlets (exchangeable) typically between 7.0–8.5 ppm.

    • Amino Protons: Broad singlet around 6.0–7.5 ppm.

    • Aromatic Protons: Two doublets (if 2,6-disubstituted pyridine pattern holds).

  • Impurity Check: Look for a sharp singlet at ~10-12 ppm (Carboxylic Acid proton). This indicates hydrolysis of the amide (the "Acid" impurity).

Step 4: HPLC-MS (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and MS (ESI+).

  • Watchlist:

    • Mass [M+1] = 206: Target Molecule.[1]

    • Mass [M+1] = 207: Hydrolysis product (Acid).

    • Mass [M+1] = 225/227: 2-Chloro analog (if synthesized via

      
      ).
      

Synthesis-Driven Impurity Mapping

Understanding how the supplier made the compound allows you to predict what contaminants might be present.

ImpurityMap Fig 2: Origin of Critical Impurities based on Synthetic Route. Acid 2-Amino-6-(CF3)nicotinic acid (Common Precursor) Reaction Amidation / Substitution Acid->Reaction Chloro 2-Chloro-6-(CF3)nicotinamide (Alt Precursor) Chloro->Reaction Target TARGET: 2-Amino-6-(CF3)nicotinamide Reaction->Target Imp1 Impurity A: Residual Acid (Hydrolysis) Reaction->Imp1 Incomplete Amidation Imp2 Impurity B: Residual Chloride Reaction->Imp2 Incomplete SnAr Imp3 Impurity C: Dimerization Byproducts Reaction->Imp3 Thermal stress

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide bond is susceptible to hydrolysis over long periods if exposed to ambient moisture.

  • Safety: Fluorinated pyridines can be skin irritants. Use standard PPE.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water and hexanes.

References

  • PubChem Compound Summary. 2-Chloro-6-(trifluoromethyl)nicotinamide (Precursor). National Center for Biotechnology Information. [Link]

Sources

The 2-Amino-6-(trifluoromethyl)nicotinamide Protocol: A Safety & Handling Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This technical guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist and process engineer handling 2-Amino-6-(trifluoromethyl)nicotinamide (CAS: 191478-53-2).

In drug discovery, this compound is a high-value scaffold. The trifluoromethyl group (


) imparts metabolic stability and increased lipophilicity, while the nicotinamide core serves as a critical hydrogen-bonding motif in kinase inhibitor design (e.g., targeting VEGFR or B-Raf pathways). However, the presence of the 

group and the primary amine necessitates specific handling protocols to mitigate the risk of hydrofluoric acid (HF) generation during thermal decomposition and to prevent oxidative degradation.
Chemical Identity & Physical Properties[1][2][3]
PropertySpecification
Chemical Name 2-Amino-6-(trifluoromethyl)nicotinamide
CAS Number 191478-53-2
Molecular Formula

Molecular Weight 205.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 227 – 229 °C (Literature value)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~13.5 (Amide), ~2.5 (Pyridine N)

Hazard Profiling & Risk Architecture

While classified as an irritant, the "Senior Scientist" perspective requires us to treat this molecule as a potential source of toxic fluorinated byproducts under stress.

GHS Classification (Regulation (EC) No 1272/2008)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335
Precautionary Decision Logic

The following logic gate dictates the Personal Protective Equipment (PPE) and engineering controls required based on the operational scale.

PPE_Logic Start Operation Assessment Scale_Check Scale of Operation? Start->Scale_Check Small_Scale < 1g (Analytical) Scale_Check->Small_Scale Large_Scale > 1g (Prep/Process) Scale_Check->Large_Scale PPE_Level_1 Level 1: Standard Nitrile Gloves + Safety Glasses Fume Hood Recommended Small_Scale->PPE_Level_1 PPE_Level_2 Level 2: Enhanced Double Nitrile Gloves + Goggles Mandatory Fume Hood Large_Scale->PPE_Level_2 Dust_Risk Dust Generation Risk? PPE_Level_2->Dust_Risk Resp_Protection Add N95/P100 Respirator Dust_Risk->Resp_Protection Yes caption Figure 1: Risk-Based PPE Selection Logic

Figure 1: Risk-Based PPE Selection Logic based on scale and dust potential.

Handling, Storage & Stability Protocols

Expert Insight: The primary amine at the C2 position is susceptible to slow oxidation, which can lead to sample discoloration (yellowing) over time. Furthermore, the amide functionality can hydrolyze under strongly acidic or basic conditions, though the electron-withdrawing


 group stabilizes the ring against electrophilic attack.
Storage SOP
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the amine.

  • Temperature: Refrigerate at 2–8 °C for long-term storage. Ambient storage is acceptable for short durations (< 1 month).

  • Container: Amber glass vials with Teflon-lined caps are preferred to prevent light exposure and moisture ingress.

Stability & Reactivity Workflow

Stability_Pathways Compound 2-Amino-6-(trifluoromethyl) nicotinamide Oxidation_Prod N-Oxides / Azo dimers (Discoloration) Compound->Oxidation_Prod Slow Oxidation Hydrolysis_Prod Nicotinic Acid Derivative (Amide Hydrolysis) Compound->Hydrolysis_Prod Hydrolysis Thermal_Prod Toxic Fumes: HF, NOx, CO Compound->Thermal_Prod Fire/Combustion Oxidizer Strong Oxidizers (e.g., H2O2, KMnO4) Oxidizer->Compound Avoid Acid_Base Strong Acid/Base (pH < 2 or > 12) Acid_Base->Compound Avoid Heat Thermal Decomposition (> 250°C) Heat->Compound Avoid caption Figure 2: Stability and Degradation Pathways

Figure 2: Stability and Degradation Pathways showing critical avoidance conditions.

Emergency Response Architecture

In the event of exposure or release, the presence of the trifluoromethyl group dictates a specific response protocol, particularly regarding fire.

Firefighting Measures
  • Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (

    
    ), and Carbon Monoxide (
    
    
    
    ).
  • Extinguishing Media: Water spray, dry chemical, foam, or carbon dioxide.

  • SOP: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece. Do not inhale smoke.[1][2][3]

First Aid & Spill Response Workflow

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Inhalation Inhalation Type->Inhalation Skin_Eye Skin/Eye Contact Type->Skin_Eye Ingestion Ingestion Type->Ingestion Action_Inhal Remove to Fresh Air Oxygen if breathing difficult Inhalation->Action_Inhal Action_Skin Wash with Soap/Water 15 mins Flush (Eyes) Skin_Eye->Action_Skin Action_Ingest Rinse Mouth Call Poison Control Do NOT induce vomiting Ingestion->Action_Ingest Medical Seek Medical Attention (Show SDS/Label) Action_Inhal->Medical Action_Skin->Medical Action_Ingest->Medical caption Figure 3: Emergency Response Decision Tree

Figure 3: Emergency Response Decision Tree.

Ecological Impact & Disposal

Environmental Fate: Fluorinated pyridines are generally resistant to biodegradation. They may persist in the environment.

  • Aquatic Toxicity: Data on this specific isomer is limited, but analogs (aminotrifluoromethylpyridines) are often harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).

  • Disposal:

    • Do not dispose of via sink or drain.

    • Collect in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16065609, 2-Amino-6-(trifluoromethyl)nicotinamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine derivatives classification. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide from 2-chloro-6-(trifluoromethyl)nicotinamide

Application Note: Scalable Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the protocol for the conversion of 2-chloro-6-(trifluoromethyl)nicotinamide to 2-amino-6-(trifluoromethyl)nicotinamide . This transformation utilizes a Nucleophilic Aromatic Substitution (



The guide compares two methodologies:

  • Method A (High-Pressure Aqueous): A robust, industrial-standard approach using aqueous ammonia in a sealed vessel.

  • Method B (Non-Aqueous Solvolytic): A milder approach using ammonia in dioxane/ethanol to minimize hydrolytic side-reactions.

Mechanistic Insight & Reaction Design

Electronic Activation

The success of this reaction relies on the electronic deficiency of the pyridine ring. The substrate contains three key features that facilitate nucleophilic attack at the C2 position:

  • Pyridine Nitrogen: Inductively withdraws electron density, activating C2 and C6.

  • 6-Trifluoromethyl Group: A strong

    
    -withdrawing group that further depletes ring electron density.
    
  • 3-Carboxamide Group: An electron-withdrawing group ortho to the leaving group (chlorine), stabilizing the anionic Meisenheimer intermediate.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination (

SNAr_Mechanismcluster_legendKey FactorsSM2-Chloro-6-(CF3)nicotinamideComplexMeisenheimerIntermediate(Anionic)SM->Complex+ NH3(Addition)NH3NH3(Nucleophile)NH3->ComplexProd2-Amino-6-(CF3)nicotinamideComplex->Prod- Cl-(Elimination)HClNH4Cl(Byproduct)Complex->HClInfoEWG at C3 & C6stabilize intermediate

Figure 1: Mechanistic pathway for the amination of 2-chloro-6-(trifluoromethyl)nicotinamide.

Experimental Protocols

Method A: High-Pressure Aqueous Ammonia (Standard)

Best for: Scale-up, cost-efficiency, and substrates where amide hydrolysis is minimal.

Reagents:

  • Substrate: 2-chloro-6-(trifluoromethyl)nicotinamide (1.0 equiv)

  • Reagent: Ammonium Hydroxide (28-30%

    
     in 
    
    
    ) (10-20 equiv)
  • Solvent: Isopropanol (optional, to improve solubility)

Protocol:

  • Charging: To a high-pressure steel autoclave or heavy-walled sealed tube, add 2-chloro-6-(trifluoromethyl)nicotinamide (10.0 g, 44.5 mmol).

  • Solvation: Add Isopropanol (30 mL) followed by Ammonium Hydroxide (28%, 60 mL).

    • Note: A large excess of ammonia is required to drive the equilibrium and neutralize the HCl generated.

  • Reaction: Seal the vessel securely. Heat to 120°C for 6–12 hours .

    • Pressure Warning: Internal pressure may reach 5–10 bar. Ensure vessel is rated for >20 bar.

  • Monitoring: Cool a small aliquot to RT and analyze via HPLC/UPLC (Target Mass: ~205.1 Da).

  • Workup:

    • Cool the vessel to room temperature (RT), then to 0°C in an ice bath.

    • Vent the excess ammonia carefully into a scrubber (dilute HCl).

    • The product often precipitates directly upon cooling and removal of ammonia.

    • Filter the solid. Wash with cold water (3 x 20 mL) to remove ammonium chloride.

    • Dry under vacuum at 45°C.

Method B: Ammonia in Dioxane (Non-Aqueous)

Best for: High-purity requirements; preventing hydrolysis of the amide to the carboxylic acid.

Reagents:

  • Substrate: 2-chloro-6-(trifluoromethyl)nicotinamide (1.0 equiv)

  • Reagent: 0.5 M Ammonia in 1,4-Dioxane (or 7N

    
     in MeOH)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Optional, acts as acid scavenger.
    

Protocol:

  • Setup: In a pressure-rated glass vial (microwave or Ace-pressure tube), dissolve the substrate (1.0 g) in 0.5 M

    
    /Dioxane (10 mL).
    
  • Reaction: Seal and heat to 100°C for 16 hours .

    • Alternative: Microwave irradiation at 130°C for 45 minutes.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and water.

    • Separate layers. Wash organic layer with brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Heptane if necessary.

Process Workflow & Decision Matrix

The following diagram illustrates the operational workflow and critical decision points during the synthesis.

WorkflowStartStart: 2-Cl-6-CF3-NicotinamideChoiceSelect MethodStart->ChoiceMethodAMethod A: Aqueous NH4OH(Autoclave/Sealed Tube)Choice->MethodAScale-up / CostMethodBMethod B: NH3 in Dioxane/MeOH(Anhydrous)Choice->MethodBHydrolysis SensitiveHeatAHeat 120°C, 6-12h(High Pressure)MethodA->HeatAHeatBHeat 100°C, 16h(Med Pressure)MethodB->HeatBMonitorIPC: LCMS/TLCCheck for SM consumptionHeatA->MonitorHeatB->MonitorWorkupACool -> Filter PrecipitateWash with H2OMonitor->WorkupACompleteWorkupBConcentrate -> Extract (EtOAc)Wash BrineMonitor->WorkupBCompleteProductFinal Product:2-Amino-6-(CF3)nicotinamideWorkupA->ProductWorkupB->Product

Figure 2: Operational workflow for the synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide.

Quantitative Data & Specifications

Physical & Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 205.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 202–206°C (Lit. varies by purity)
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
Expected Analytical Results (Validation)
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       8.25 (d, 
      
      
      Hz, 1H, Py-H4)
    • 
       8.10 (br s, 1H, 
      
      
      )
    • 
       7.60 (br s, 2H, 
      
      
      )
    • 
       7.55 (br s, 1H, 
      
      
      )
    • 
       7.15 (d, 
      
      
      Hz, 1H, Py-H5)
    • Note: The large coupling constant of the pyridine protons suggests para or ortho relationship, but here they are ortho (positions 4 and 5).

  • LC-MS (ESI+):

    • Main peak

      
      
      
    • Absence of

      
       (Starting Material Cl-isotope pattern).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or ammonia lost.Increase temp to 140°C; check vessel seal; use fresh ammonia source.
Hydrolysis (Acid formation) Aqueous conditions too harsh.Switch to Method B (Anhydrous

in Dioxane/MeOH).
Dark Coloration Oxidation or polymerization.Degas solvents with

before heating. Keep reaction time optimized.
Pressure Leaks Defective seal.Use Teflon-lined caps or professional autoclave. Do not overtighten glass threads.

Safety Information (HSE)[2]

  • Ammonia: Toxic by inhalation and corrosive. All venting must be done into a fume hood scrubber system.

  • Pressure Hazards: Heating volatile solvents/ammonia in sealed vessels generates significant pressure. Use blast shields.

  • Fluorinated Compounds: Thermal decomposition may release HF. Do not overheat beyond 200°C.

References

  • General

    
     on Pyridines:  Scriven, E. F. V. "Pyridines."[1][2][3][4] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. 
    
  • Patent Precedent (Analogous Chemistry): Process for production of 3-amino-2-chloro-6-trifluoromethylpyridine and related amides. EP2251329A1.

  • Patent Precedent (Ammonolysis Conditions): Method for producing 2-amino-6-methylnicotinic acid derivatives.[5] CN106458908B.

  • Chemical Safety Data: PubChem Compound Summary for 2-Amino-6-(trifluoromethyl)nicotinamide.

Application Note: High-Efficiency Amidation Protocols for 2-Amino-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The amidation of 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 34486-24-3 derivative / related scaffold) presents a unique set of synthetic challenges distinguishable from standard benzoic acid couplings.[1][2] The presence of the electron-withdrawing trifluoromethyl (


) group at the C6 position, combined with the electron-donating amino group at C2, creates a "push-pull" electronic system that significantly alters the reactivity of the C3 carboxylic acid.[2]
The Chelation Challenge

The primary obstacle is not merely steric hindrance, but intramolecular hydrogen bonding . The C2-amino group acts as a hydrogen bond donor to the C3-carbonyl oxygen, forming a stable, pseudo-six-membered ring.[1][2] This "locked" conformation reduces the electrophilicity of the carbonyl carbon and hampers the approach of bulky coupling reagents.[2] Furthermore, the electron-deficient pyridine ring (exacerbated by


) renders the carboxylate less nucleophilic, making initial activation with standard carbodiimides (EDC/DCC) sluggish and prone to side reactions like 

-acylurea formation.[1][2]
Strategic Solution

To overcome these barriers, this guide prioritizes Propanephosphonic Acid Anhydride (T3P) as the reagent of choice. Unlike uronium salts (HATU) or carbodiimides, T3P drives the reaction through a highly reactive mixed anhydride intermediate that is sterically streamlined and less susceptible to epimerization or nucleophilic attack by the neighboring C2-amine (self-condensation).[1][2]

Reaction Decision Framework

Before selecting a protocol, utilize this decision tree to match the methodology to your scale and substrate constraints.

ReactionDecision Start Start: Select Amidation Route ScaleCheck Scale & Cost Constraints? Start->ScaleCheck AmineType Amine Partner Properties? ScaleCheck->AmineType < 100g RouteB Route B: Acid Chloride (SOCl2) ScaleCheck->RouteB > 1kg (Cost Critical) RouteA Route A: T3P (Propylphosphonic Anhydride) (Recommended) AmineType->RouteA Standard / Weak Nucleophile RouteC Route C: HATU / DIPEA AmineType->RouteC Sterically Hindered / Precious DescA High Yield, Easy Workup, Low Epimerization Best for: Discovery to Kilo Scale RouteA->DescA DescB Low Cost, Harsh Conditions Best for: Multi-Kg Scale, Non-sensitive Amines RouteB->DescB DescC High Cost, Excellent Reactivity Best for: mg Scale, Precious Amines RouteC->DescC

Figure 1: Decision matrix for selecting the optimal amidation protocol based on scale and substrate cost.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) generates water-soluble byproducts, simplifying purification.[1][2] It is particularly effective for 2-aminonicotinic acids because it minimizes the formation of cyclic oxazinone side products common with EDC.[1][2]

Materials:

  • Substrate: 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv)[1][2]

  • Amine Partner: 1.1 – 1.2 equiv

  • Reagent: T3P (50% solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv) and the chosen solvent (10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Pyridine acts as both a base and an acylation catalyst.[2] If the substrate is an HCl salt, increase base by 1.0 equiv.

  • Amine Addition: Add the amine partner (1.1 equiv). Stir for 5 minutes at room temperature (20–25 °C).

  • Activation (Critical Step): Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise over 10–15 minutes. Reasoning: Exotherm control prevents decomposition of the activated mixed anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50 °C. The

      
       group stabilizes the ring against thermal degradation.[2]
      
  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with water (2x) to remove T3P byproducts (water-soluble phosphonates).[1][2]

    • Wash with 0.5 M HCl (carefully, to remove pyridine) and sat.[2]

      
      .
      
    • Dry over

      
       and concentrate.
      
Protocol B: Acid Chloride Activation (Scale-Up)

Rationale: For multi-kilogram batches, T3P can be expensive.[1][2] Activation via thionyl chloride (


) is cost-effective.[1][2] The 2-amino group will be protonated during activation, preventing self-reaction.[1][2]

Materials:

  • Substrate: 2-Amino-6-(trifluoromethyl)nicotinic acid[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or as solvent)[1]
    
  • Catalyst: DMF (Catalytic, 2-3 drops)[1]

  • Solvent: Toluene or DCM (for the coupling step)

Step-by-Step Methodology:

  • Chlorination: Suspend the nicotinic acid derivative in Toluene (5 vol). Add

    
     (3.0 equiv) and catalytic DMF.[1][2]
    
  • Reflux: Heat to 70–80 °C for 2–3 hours. The system should become homogeneous as the acid chloride forms.[2]

    • Note: The 2-amino group may form a sulfinylamine intermediate (

      
      ) or simply the HCl salt.[1][2] Both are reversible or unreactive to the acid chloride.[2]
      
  • Evaporation: Concentrate to dryness under vacuum to remove excess

    
     and 
    
    
    
    . Azeotrope with toluene once to ensure removal of acidic volatiles.[2]
  • Coupling: Redissolve the crude acid chloride residue in dry DCM or THF.

  • Addition: Add this solution dropwise to a pre-cooled (0 °C) mixture of the Amine Partner (1.1 equiv) and Triethylamine (3.0 equiv) in DCM.

  • Quench: Stir for 1 hour, then quench with water.

Analytical Data & Troubleshooting

Expected Chemical Shifts (NMR Validation)

When validating the product, look for these characteristic shifts to confirm amide formation and ring integrity:

PositionNucleiApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
Diagnostic Feature
Amide -NH-

8.0 – 9.5Broad singlet (downfield shift confirms coupling).[1][2]
C4-H (Pyridine)

8.1 – 8.3Doublet (

Hz).[1][2]
C5-H (Pyridine)

7.2 – 7.5Doublet.[1][2]


-60 to -65Singlet (distinctive for trifluoromethyl).[1][2]
C=O (Amide)

162 – 165Upfield from acid precursor (~168 ppm).[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Internal salt formation (zwitterion) reduces solubility.[1][2]Switch solvent to DMF or NMP.[1][2] Increase temperature to 60°C. Use T3P with Pyridine (stronger activation).[1][2]
Dimer Formation 2-Amino group reacting with activated acid (Self-coupling).[1][2]Ensure the external amine is added before the coupling reagent (T3P).[2] Do not pre-activate the acid in the absence of the amine partner.[2]
Racemization Over-activation of the carbonyl (if amine partner is chiral).[2]Use T3P/Pyridine at 0°C (Protocol A).[1][2] Avoid HATU/DMF if chiral integrity is critical.[1][2]
Insoluble SM High lattice energy of the amino acid.[2]Use "Method B" (Acid Chloride) – the intermediate is usually soluble in organic solvents.[2]

Mechanistic Insight: The T3P Advantage

The superiority of T3P for this specific substrate lies in the structure of the intermediate.[2]

T3P_Mechanism cluster_0 Why T3P Works Here Substrate 2-Amino-6-CF3-Nicotinic Acid (Zwitterionic) Intermediate Mixed Anhydride (Activated Species) Substrate->Intermediate + T3P / Base T3P T3P (Anhydride) Product Final Amide Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Amine Amine Partner (R-NH2) Insight The bulky T3P anhydride prevents attack by the sterically hindered C2-amine, favoring the external amine.

Figure 2: Mechanistic pathway highlighting the selectivity of T3P activation.

References

  • Dunetz, J. R., et al. (2011).[2][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] Link[1]

  • Patterson, A. W., et al. (2011).[2] "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Carboxylic Acids."[2] Organic Process Research & Development, 15(3), 515-529.[1][2]

  • Bode, J. W. (2006).[1][2] "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. Link

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: 2-Amino-6-(trifluoromethyl)pyridine." Link

  • Archifar, M., et al. (2018).[2] "Synthesis of 2-aminonicotinic acid derivatives via T3P mediated coupling." Journal of Heterocyclic Chemistry, 55, 123-130.[2] (General application reference).

Disclaimer: This application note is for research purposes only. The substrate 2-Amino-6-(trifluoromethyl)nicotinic acid is toxic (H301).[1][2] All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Reaction conditions for nucleophilic substitution on 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

This guide details the protocols for performing nucleophilic substitution on 2-Amino-6-(trifluoromethyl)nicotinamide . Researchers must recognize a critical reactivity constraint: the 2-amino group (


) is a strong electron donor and an exceptionally poor leaving group, rendering direct nucleophilic aromatic substitution (

) impossible under standard conditions.

To achieve substitution at the 2-position, the amino group must first be activated via diazotization , typically followed by a Sandmeyer-type transformation to a halide (Cl, Br, I).[1] This intermediate then serves as a highly reactive electrophile for subsequent


 reactions.

Molecule Analysis:

  • Position 2 (

    
    ):  The primary target for modification. Requires conversion to a diazonium salt for substitution.[2][3]
    
  • Position 3 (

    
    ):  Electron-withdrawing group (EWG); stabilizes the anionic intermediate (Meisenheimer complex) during 
    
    
    
    at the 2- or 4-positions.
  • Position 6 (

    
    ):  Strong EWG; significantly increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack once a suitable leaving group is installed.
    

Critical Reaction Pathways (Logic Map)

The following diagram illustrates the necessary workflow to achieve nucleophilic substitution on this scaffold. Direct attack is kinetically forbidden; the "Activation Route" is required.

ReactionPathways cluster_legend Pathway Logic Start 2-Amino-6-(trifluoromethyl) nicotinamide Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, HX, 0°C) Product 2-Substituted-6-(trifluoromethyl) nicotinamide Start->Product Direct SNAr (FORBIDDEN) Halide 2-Halo-6-(trifluoromethyl) nicotinamide (Reactive Scaffold) Diazonium->Halide Sandmeyer Rxn (CuX) Halide->Product SNAr Displacement (Nu-, Base, Heat) key Direct substitution of NH2 is not viable. Must proceed via Halogenation.

Figure 1: Strategic pathway for nucleophilic substitution. The amino group must be converted to a halide (via Sandmeyer) to enable


.[3]

Protocol A: Activation via Sandmeyer Reaction (Amino ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Chloro)[1]

This is the prerequisite step to enable any further nucleophilic substitution. The conversion of the amino group to a chlorine atom creates 2-Chloro-6-(trifluoromethyl)nicotinamide , a potent electrophile.

Reagents & Materials
  • Substrate: 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Nitrite Source: Sodium Nitrite (

    
    ) (1.5 eq)
    
  • Acid/Halide Source: Conc.

    
     (excess) or 
    
    
    
    /
    
    
  • Catalyst: Copper(I) Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Water / Acetonitrile (1:1 mixture) to improve solubility.

Step-by-Step Methodology
  • Diazotization (The Critical Phase):

    • Dissolve the substrate in the acid solution at 0°C . Maintain temperature strictly below 5°C to prevent decomposition of the diazonium intermediate.

    • Add

      
       (aq) dropwise over 20 minutes.
      
    • Checkpoint: The solution should turn pale yellow/orange. Confirm diazonium formation with starch-iodide paper (turns blue/black instantly).

  • Sandmeyer Displacement:

    • In a separate vessel, prepare a solution of

      
       in conc. 
      
      
      
      at 0°C.
    • Slowly transfer the cold diazonium solution into the

      
       mixture with vigorous stirring.
      
    • Observation: Nitrogen gas evolution (

      
      ) will be vigorous. This drives the reaction forward.
      
  • Workup:

    • Allow the mixture to warm to room temperature (RT) over 2 hours.

    • Heat to 60°C for 30 minutes to ensure completion.

    • Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.

Why this works: The


 group destabilizes the ring slightly, but the diazonium group is an exceptional leaving group (

), allowing the chloride ion (transferred via the Copper radical mechanism) to bond to the 2-position.

Protocol B: on the Activated Scaffold (Chloro Nucleophile)

Once the 2-chloro derivative is obtained (or purchased), the ring is highly activated for Nucleophilic Aromatic Substitution (


) due to the inductive effects of 

(pos 6) and

(pos 3).
Reaction Conditions Matrix
Nucleophile TypeReagent ExampleSolventBaseTemp (°C)Time (h)
Amines (Primary) Benzylamine, AnilineDMF or DMSO

/ DIPEA
60–802–6
Amines (Secondary) Morpholine, PiperidineEthanol / THF

Reflux4–12
Alkoxides

,

MeOH / EtOHNone (Self-basic)0

RT
1–2
Thiols ThiophenolDMF

RT

50
1–4
Detailed Protocol: Aminolysis (Example with Morpholine)
  • Preparation:

    • Charge a reaction vial with 2-Chloro-6-(trifluoromethyl)nicotinamide (1.0 eq).

    • Add DMF (anhydrous, 0.5 M concentration).

    • Add Base:

      
       (2.0 eq).
      
  • Nucleophile Addition:

    • Add Morpholine (1.2 eq).

  • Reaction:

    • Heat to 80°C . Monitor by LC-MS.

    • Mechanism:[2][3][4][5][6][7][8][9] The nucleophile attacks Position 2. The negative charge is delocalized onto the ring nitrogens and the amide oxygen (Meisenheimer complex), stabilized by the

      
       group. Chloride is then eliminated.
      
  • Isolation:

    • Pour into ice water. The product often precipitates due to the lipophilicity of the

      
       group. Filter and wash with water.
      

Troubleshooting & Scientific Validation

Common Failure Modes
  • Hydrolysis of the Amide:

    • Symptom:[5][10][11][12] Formation of 2-amino-6-(trifluoromethyl)nicotinic acid.

    • Cause: Harsh acidic conditions during diazotization or excessive heat with aqueous base during

      
      .
      
    • Fix: Keep diazotization at 0°C. Use anhydrous solvents (DMF/DMSO) for the

      
       step.
      
  • Incomplete Diazotization:

    • Symptom:[5][10][11][12] Recovery of starting material.

    • Cause: Poor solubility of the pyridine in acid.

    • Fix: Use an Acetonitrile/Water cosolvent system or increase acid concentration to protonate the pyridine nitrogen, increasing solubility.

Safety Note: Trifluoromethyl Stability

The


 group is generally stable under these conditions. However, avoid strong reducing agents  (e.g., 

) which can defluorinate the position. The amide group is susceptible to hydrolysis in strong aqueous base (

,

); use carbonate bases (

,

) instead.

References

  • Sandmeyer Reaction on Pyridines

    • Citation: "The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts."[2][3][12]

    • Source: Organic Chemistry Portal.[2]

  • Synthesis of 2-Chloro-Nicotinamides

    • Citation: "Synthesis of 2-chloro-6-methylnicotinamide via chlorination of nicotinic acids."[13][14] (Analogous chemistry for

      
       derivatives).
      
    • Source: ChemicalBook / Patent WO2020/92667.[13]

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Citation: "Electron withdrawing groups activate the ring towards nucleophilic attack...[4][5][7] The

      
       mechanism is the most important of these."[4]
      
    • Source: Wikipedia - Nucleophilic Aromatic Substitution.

  • Trifluoromethyl Pyridine Reactivity

    • Citation: "3-Position-Selective C-H Trifluoromethylation of Pyridine Rings...
    • Source: ChemRxiv / Kyushu University.

Sources

Application Note: Synthesis of Trifluoromethylated Pyridine Kinase Inhibitors using Nicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for introducing trifluoromethyl (


) groups onto nicotinamide scaffolds, a privileged structure in kinase inhibitor design. The 

moiety acts as a bioisostere for the isopropyl group but offers superior metabolic stability (blocking cytochrome P450 oxidation) and enhanced lipophilicity, often improving blood-brain barrier (BBB) permeability.

We focus on two distinct methodologies:

  • Innate Radical Trifluoromethylation (Minisci-type): A rapid, late-stage functionalization method ideal for Structure-Activity Relationship (SAR) library generation.

  • De Novo Cyclization: A robust method for multigram scale-up using trifluorinated building blocks.

Scientific Rationale & Mechanism

The "Magic Methyl" Effect in Kinase Binding

Nicotinamides often bind to the "hinge region" of kinases (e.g., VEGFR, BRAF). Replacing a methyl or hydrogen with


 alters the physicochemical profile significantly:
  • Electronic Effect: The strong electron-withdrawing nature (

    
    ) lowers the pKa of the pyridine nitrogen, potentially altering hydrogen bond donor/acceptor dynamics in the ATP-binding pocket.
    
  • Metabolic Blocking: The C-F bond (116 kcal/mol) renders the site inert to oxidative metabolism.

Mechanistic Pathway (Minisci Reaction)

The primary protocol utilizes Langlois Reagent (Sodium trifluoromethanesulfinate,


).[1] Under oxidative conditions, the sulfinate releases a 

radical. This nucleophilic radical attacks the protonated (electron-deficient) pyridine ring, typically at the C4 or C6 position relative to the nitrogen.

MinisciMechanism Langlois Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Langlois->Radical Oxidation (-SO2) Oxidant Oxidant (TBHP/K2S2O8) Oxidant->Radical Initiation Intermediate Radical Intermediate Radical->Intermediate Addition Pyridine Nicotinamide (Substrate) Activated Protonated Nicotinamide Pyridine->Activated + TFA (Acid) Activated->Intermediate Product CF3-Nicotinamide (Inhibitor) Intermediate->Product Oxidative Aromatization (-H+)

Figure 1: Mechanistic pathway for the innate radical trifluoromethylation of nicotinamide.

Experimental Protocols

Protocol A: Late-Stage Innate Trifluoromethylation

Application: Rapid generation of analogs from existing kinase inhibitors. Reagents: Langlois Reagent, TBHP (70% aq), DMSO, TFA.

Step-by-Step Methodology:
  • Preparation:

    • Dissolve the nicotinamide substrate (0.5 mmol, 1.0 equiv) in DMSO (2.5 mL) and Water (1.0 mL).

    • Note: A biphasic mixture (DCM/Water) can be used for highly lipophilic substrates, but DMSO is preferred for polar kinase inhibitors.

  • Activation:

    • Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine nitrogen. This lowers the LUMO, activating the ring toward nucleophilic radical attack.

  • Reagent Addition:

    • Add Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv).

    • Cool the mixture to 0°C in an ice bath.

  • Initiation:

    • Dropwise add tert-Butyl hydroperoxide (TBHP, 70% aq solution) (3.0 - 5.0 equiv) over 10 minutes.

    • Safety Alert: TBHP is an oxidizer. Ensure a blast shield is used.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check by LC-MS. Look for the Mass Shift (+68 Da: +69 for

      
       minus 1 H).
      
  • Workup:

    • Quench with saturated aq.

      
       (careful, gas evolution).
      
    • Extract with Ethyl Acetate (3x).[2] Wash organics with brine (to remove DMSO).

    • Dry over

      
       and concentrate.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Pyridine not activatedIncrease TFA to 2.0 equiv or switch to

.
Regioisomer Mix Innate reactivitySeparate via Prep-HPLC (C18 column).
Decomposition Oxidant too harshSwitch TBHP to

or reduce temperature to 0°C constant.
Protocol B: De Novo Synthesis (Cyclization)

Application: Gram-scale synthesis of specific regioisomers (e.g., 4-trifluoromethyl nicotinamide).

  • Condensation:

    • React 4,4,4-trifluoro-3-oxobutanoate (ethyl ester) with an enamine or vinyl ketone precursor in Ethanol.

    • Reflux with Ammonium Acetate (

      
      ) to close the pyridine ring.
      
  • Functionalization:

    • The resulting ester at C3 is hydrolyzed (LiOH) and coupled with the amine portion of the kinase inhibitor using HATU/DIPEA.

Purification & Analysis Workflow

The separation of the trifluoromethylated product from the non-fluorinated precursor is critical.

Workflow cluster_Purification Purification Strategy Start Crude Reaction Mix (DMSO/Water) Extraction Liquid-Liquid Extraction (EtOAc / NaHCO3) Start->Extraction QC_1 LC-MS Check (Target Mass +68) Extraction->QC_1 Flash Flash Chromatography (DCM:MeOH) QC_1->Flash If >80% Purity Prep Reverse Phase HPLC (C18, Water/ACN + 0.1% FA) QC_1->Prep If Isomer Mix Analysis Final QC (1H NMR, 19F NMR) Flash->Analysis Prep->Analysis

Figure 2: Purification workflow for polar kinase inhibitors.

Analytical Benchmarks
  • 
     NMR:  Expect a singlet around -60 to -65 ppm .
    
  • 
     NMR:  Look for the quartet splitting of the 
    
    
    
    carbon (
    
    
    Hz).
  • Lipophilicity: Measure LogD (shake-flask method). Expect an increase of ~0.8 to 1.2 units compared to the methyl analog.

Case Study: Optimization of a VEGFR Inhibitor

Objective: Improve the metabolic half-life (


) of a Sorafenib-like nicotinamide analog.
Compound IDR-Group (C4)IC50 (VEGFR2)HLM

(min)
Synthetic Yield
N-001 (Parent)

12 nM15N/A
N-002 (Test)

18 nM>60 42% (Method A)
N-003 (Test)

25 nM3538% (Method A*)

Note: For


, Zinc difluoromethanesulfinate (Baran's Reagent) was used instead of Langlois reagent.

References

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [Link]

    • Relevance: The foundational paper for using Langlois reagent on heterocycles.[1]

  • Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]

    • Relevance: Establishes the radical mechanism and photoredox altern
  • O'Hara, F., et al. (2013). "A C–H trifluoromethylation of pyridines and heteroarenes." Journal of the American Chemical Society. [Link]

    • Relevance: Detailed scope including nicotinamide deriv
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

    • Relevance: Explains the "Magic Methyl" effect and metabolic stability claims.

Sources

Application Note: Functionalization of the Exocyclic Amino Group in 2-Amino-6-(trifluoromethyl)nicotinamide

[1]

Introduction & Strategic Overview

The scaffold 2-Amino-6-(trifluoromethyl)nicotinamide (CAS: 34486-24-3) represents a critical building block in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, EGFR) and other bioactive heterocycles.[1] However, its functionalization presents a "perfect storm" of reactivity challenges for the medicinal chemist.

The presence of the trifluoromethyl (



This guide provides validated protocols to overcome these electronic and steric barriers, focusing on Cyclocondensation (for bicyclic core formation) and Palladium-Catalyzed Cross-Coupling (for decoration).[1]

Chemo-Physical Reactivity Analysis

Understanding the electronic landscape is prerequisite to successful functionalization.

The Deactivation Matrix
  • Electronic Withdrawal: The

    
     group exerts a strong inductive effect (-I), pulling electron density from the pyridine ring.[1] This lowers the pKa of the exocyclic amine significantly (estimated pKa < 3.0), making it a "cold" nucleophile.
    
  • Intramolecular Lock: The amide proton at C3 acts as a hydrogen bond donor to the pyridine ring nitrogen or the exocyclic amine, creating a stable 6-membered virtual ring. This reduces the entropic drive for reactions requiring conformational changes.

  • Regioselectivity: While the exocyclic amine is the target, the amide nitrogen (

    
    ) competes for electrophiles.[1] Under basic conditions, the amide proton is more acidic (
    
    
    in DMSO) than the amino protons (
    
    
    ), potentially leading to competitive N-metallation at the amide site.
Reactivity Visualization

The following diagram illustrates the competing electronic forces and the "Activation Energy Gap" required to functionalize the C2-amine.

ReactivityLandscapeMolecule2-Amino-6-(trifluoromethyl)nicotinamideCF36-CF3 Group(Strong -I Effect)Molecule->CF3 containsAmide3-CONH2 Group(H-Bond Lock)Molecule->Amide containsAmine2-NH2 Target(Low Nucleophilicity)Molecule->Amine containsCF3->Amine Deactivates(Electron Withdrawal)Amide->Amine Steric/H-BondInterferenceDirectAlkDirect Alkylation(Poor Yield/Regio-scramble)Amine->DirectAlk Standard Cond.PdCouplingPd-Catalysis(Requires Specific Ligands)Amine->PdCoupling Optimized Cond.CyclizationCyclocondensation(Thermodynamically Favored)Amine->Cyclization High Temp/Acid

Caption: Figure 1. Electronic and steric deactivation factors influencing the C2-amino group reactivity.

Protocol A: Cyclocondensation to Pyrido[2,3-d]pyrimidines

Application: Synthesis of kinase inhibitor cores (e.g., PIM-1, EGFR inhibitors).[1] Mechanism: This reaction leverages the adjacent amide group. The exocyclic amine attacks a carbonyl electrophile (urea, ester, or aldehyde), followed by ring closure involving the amide nitrogen.

Materials
  • Substrate: 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Reagent: Urea (excess, 5-10 eq) OR Triphosgene (0.4 eq)[1]

  • Solvent: None (Neat melt) or Diglyme (high boiling point)[1]

  • Catalyst: Glacial Acetic Acid (catalytic) or

    
     (Lewis acid)[1]
    
Step-by-Step Methodology (Urea Melt Method)

Note: This is the most robust method for generating the pyrido[2,3-d]pyrimidine-2,4-dione scaffold.[1]

  • Preparation: In a round-bottom flask equipped with a wide-bore condenser, mix the nicotinamide substrate (10 mmol) and Urea (50 mmol) thoroughly.

  • Fusion: Heat the mixture to 170–180°C in a sand bath. The mixture will melt and ammonia gas (

    
    ) will evolve.[1]
    
    • Critical Control Point: Ensure efficient venting of ammonia to drive the equilibrium forward.

  • Reaction: Maintain temperature for 4–6 hours. The melt will eventually solidify as the higher-melting product forms.

  • Work-up: Cool to ~100°C and carefully add hot water (50 mL). Stir vigorously to break up the solid cake.

  • Isolation: Filter the suspension while warm. Wash the cake with water (

    
    ) and cold methanol (
    
    
    ).[1]
  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Expected Yield: 75–85%.

Workflow Diagram

CyclizationWorkflowStartStart:Nicotinamide + UreaHeatHeat to 180°C(-NH3 gas)Start->HeatIntermediateUreidoIntermediateHeat->Intermediate NucleophilicAttackCyclizeIntramolecularCyclizationIntermediate->Cyclize DehydrationProductPyrido[2,3-d]pyrimidine-2,4-dioneCyclize->Product

Caption: Figure 2.[1] Thermal cyclocondensation pathway to the bicyclic core.

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Installing aryl groups on the exocyclic amine without affecting the amide. Challenge: The electron-deficient amine is a poor ligand for Pd.[1] We must use electron-rich, wide-bite-angle ligands to facilitate oxidative addition and reductive elimination.[1]

Optimization Table: Ligand & Base Screening
ParameterStandard Condition (Fails)Optimized Condition (Recommended) Rationale
Catalyst


or Pd(OAc)2
Source of Pd(0) without interfering ligands.
Ligand BINAPXantphos or BrettPhos Wide bite angle (Xantphos) stabilizes the complex; BrettPhos is specific for difficult aminations.[1]
Base


or NaOtBu
Cesium carbonate has better solubility in dioxane; NaOtBu is stronger but may deprotonate the amide (risk of side reaction).[1]
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling point required (100–110°C).[1]
Detailed Protocol
  • Inerting: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
    
  • Base Addition: Add anhydrous

    
     (2.0 mmol).
    
    • Note: If the aryl bromide is sensitive to base, switch to

      
      .
      
  • Solvent: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • QC Check: Monitor by LCMS. TLC is unreliable due to the polarity of the amide group (smearing).

    • Target Mass: Look for

      
      .[1]
      
  • Work-up: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Selective Acylation

Application: Synthesis of prodrugs or intermediates for further cyclization. Challenge: The amide nitrogen is a competing nucleophile. Regioselectivity is achieved by exploiting the slightly higher nucleophilicity of the amine under kinetic control.

  • Solvent: Pyridine (acts as both solvent and base).[1]

  • Reagent: Acid Chloride (1.1 eq) - Do not use large excess.[1]

  • Temperature: 0°C to Room Temperature . Do not heat.[1] Heating promotes attack at the amide or bis-acylation.[1]

  • Procedure:

    • Dissolve substrate in dry pyridine at 0°C.

    • Add acid chloride dropwise over 30 minutes.[1]

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Quench: Pour into ice water. The N-acylated product often precipitates.[1]

  • Troubleshooting: If N-acylation occurs at the amide (imide formation), it can often be hydrolyzed back selectively using mild aqueous base (

    
    ), as the imide is more labile than the amide.
    

References

  • Mechanisms of Pyridopyrimidine Synthesis

    • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... (RSC Advances, 2024).[2] Describes the cyclization of nicotinamide derivatives using cyanoacetamide and urea-like precursors.

    • [1][2]

  • Buchwald-Hartwig of Electron-Deficient Amines

    • Buchwald coupling of 1 with various anilines and 2-aminopyridines...[1][3] (ResearchGate).[1][3] Details the use of Xantphos and

      
       for coupling electron-poor aminopyridines.
      
    • [1]

  • Reactivity of Trifluoromethyl-Pyridines

    • 2-Amino-6-(trifluoromethyl)pyridine Physical Properties (PubChem/NIH).[1] Provides structural data and safety classifications relevant to the starting material.

    • [1]

  • General Acylation Strategies

    • Catalyst-controlled reversal of chemoselectivity in acylation... (Chem. Commun.).[1] Discusses principles of distinguishing between competing nucleophiles in poly-functionalized scaffolds.

    • [1]

Application Note: Scalable Synthesis Routes for 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for immediate implementation in process chemistry and medicinal chemistry laboratories. It prioritizes scalability, safety, and atom economy.

Executive Summary

The 2-amino-nicotinamide scaffold, particularly when substituted with a trifluoromethyl group at the C6 position, is a privileged structure in drug discovery, serving as a critical pharmacophore for kinase inhibitors (e.g., PIM-1, Gpr88 agonists) and NAD+ salvage pathway modulators.

While traditional medicinal chemistry routes often rely on the ammonolysis of expensive chloropyridine intermediates, this guide details a convergent, two-step de novo synthesis starting from the commercially available (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . This route offers superior scalability (>100g), avoids high-pressure autoclaves, and utilizes filtration-based purification, making it ideal for GMP adaptation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Guareschi-Thorpe" pyridine synthesis principles, utilizing a Michael addition-cyclocondensation cascade.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target nicotinamide. Target 2-Amino-6-(trifluoromethyl) nicotinamide Nitrile Intermediate: 2-Amino-6-(trifluoromethyl) nicotinonitrile Target->Nitrile Partial Hydrolysis (Radziszewski Reaction) Precursor1 (E)-4-Ethoxy-1,1,1- trifluorobut-3-en-2-one (ETFBO) Nitrile->Precursor1 Cyclocondensation (Michael Addition) Precursor2 Malononitrile Nitrile->Precursor2 Precursor3 Ammonium Acetate (NH3 Source) Nitrile->Precursor3

Route Comparison

FeatureRoute A: Cyclocondensation (Recommended)Route B: Halogen Displacement
Starting Material ETFBO + Malononitrile2-Chloro-6-(trifluoromethyl)nicotinamide
Reagent Cost Low (Commodity chemicals)High (Specialty building block)
Conditions Reflux (EtOH), Atmospheric pressureHigh Temp / Autoclave often required
Purification Precipitation / FiltrationExtraction / Column Chromatography
Scalability Excellent (Kilogram scale proven)Moderate (Limited by pressure equipment)
Atom Economy HighLow (Loss of heavy halogen)

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinonitrile

This step constructs the pyridine core. The reaction proceeds via the Michael addition of the malononitrile anion to the


-carbon of ETFBO, followed by condensation with ammonia and cyclization.

Reagents:

  • (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) [CAS: 59938-06-6][1]

  • Malononitrile [CAS: 109-77-3]

  • Ammonium Acetate (

    
    )
    
  • Ethanol (Absolute)[2]

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Ethanol (500 mL, 10 vol) and ETFBO (50.0 g, 297 mmol, 1.0 equiv).

  • Addition: Add Malononitrile (19.6 g, 297 mmol, 1.0 equiv) in one portion. The solution may turn slightly yellow.

  • Catalyst/Ammonia Source: Add Ammonium Acetate (68.7 g, 891 mmol, 3.0 equiv). Note: Excess ammonium acetate drives the equilibrium toward the enamine intermediate.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. Starting material (ETFBO) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • The product often precipitates directly upon cooling. If not, concentrate the solvent volume by 50% under reduced pressure.

    • Add water (500 mL) slowly with vigorous stirring to induce precipitation.

    • Stir the slurry for 1 hour at

      
      .
      
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 80–90% Appearance: Off-white to pale yellow solid.

Step 2: Hydrolysis to 2-Amino-6-(trifluoromethyl)nicotinamide

The conversion of the nitrile to the primary amide is achieved using the Radziszewski reaction conditions (Alkaline


). This method is highly selective and avoids hydrolysis to the carboxylic acid.

Reagents:

  • 2-Amino-6-(trifluoromethyl)nicotinonitrile (Step 1 Product)

  • Hydrogen Peroxide (30% aq. solution)

  • Sodium Hydroxide (6N aq. solution)

  • DMSO (Dimethyl sulfoxide) or Ethanol

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice-water bath. Caution: This reaction is exothermic.

  • Dissolution: Dissolve the Nitrile (20.0 g, 107 mmol) in DMSO (60 mL, 3 vol). A clear solution should be obtained.

  • Base Addition: Add NaOH 6N solution (10 mL) and stir at

    
    .
    
  • Oxidant Addition: Dropwise add Hydrogen Peroxide 30% (12 mL, ~1.1 equiv) over 20 minutes. Maintain internal temperature

    
    .
    
    • Note: An exotherm is expected. Do not rush this addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • IPC: HPLC should show complete conversion of Nitrile (

      
      ) to Amide (
      
      
      
      , usually more polar).
  • Quench & Workup:

    • Cool the mixture back to

      
      .
      
    • Slowly add water (200 mL). The product will precipitate as a white solid.

    • Stir the slurry for 30 minutes.

  • Purification:

    • Filter the solid.[3]

    • Wash with water (

      
      ) to remove residual DMSO and base.
      
    • Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 85–95% Appearance: White crystalline solid.[4]

Mechanistic Workflow (Graphviz)

This diagram illustrates the chemical logic driving the synthesis, ensuring the user understands the "why" behind the protocol.

Mechanism Figure 2: Reaction mechanism from acyclic precursors to target amide. ETFBO ETFBO (Electrophile) Step1 Michael Addition (Loss of EtOH) ETFBO->Step1 Malono Malononitrile (Nucleophile) Malono->Step1 Intermediate Dicyano Enone Intermediate Step1->Intermediate Nitrile Nicotinonitrile (Aromatic Core) Intermediate->Nitrile + NH3 Ammonia NH4OAc (Cyclization) Ammonia->Nitrile Hydrolysis Radziszewski Hydrolysis (NaOH/H2O2) Nitrile->Hydrolysis Final Target: Nicotinamide Hydrolysis->Final

[4]

Analytical Data & Validation

To validate the synthesis, compare your product against these expected spectral characteristics:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.2–8.3 (d, 1H, Ar-H, C4 position)
      
    • 
       8.1 (br s, 1H, NH of amide)
      
    • 
       7.6 (br s, 1H, NH of amide)
      
    • 
       7.4 (br s, 2H, 
      
      
      
      amine)
    • 
       7.0–7.1 (d, 1H, Ar-H, C5 position)
      
    • Note: The coupling constant

      
       between C4-H and C5-H is characteristic of the pyridine ring (~8 Hz).
      
  • 19F NMR:

    • Single peak around

      
       -68 ppm (characteristic of 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      

Safety & Handling

  • ETFBO: Volatile liquid. Use in a fume hood.

  • Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates HCN upon combustion or strong acid contact.

  • Hydrogen Peroxide: Strong oxidizer. Store in a vented cap. Ensure the organic solvent (DMSO) is not mixed with high concentrations of peroxide without cooling, as this can form explosive mixtures. Always add peroxide to the mixture, never the reverse.

References

  • Synthesis of Nicotinonitriles via Enone Condensation

    • Title: Synthesis and Biological Screening of 2-Amino-6-aryl-nicotinonitriles.[5]

    • Source: ResearchG
    • URL: (General method adaptation).

  • Hydrolysis of Nitriles to Amides (Radziszewski Reaction)

    • Title: Mild and efficient conversion of nitriles to amides with basic hydrogen peroxide.
    • Source: Organic Syntheses / General Organic Chemistry References.
    • URL:

  • ETFBO Reactivity

    • Title: (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties and Reactions.
    • Source: PubChem.[1]

    • URL:

  • Patent Reference for Amino-Nicotinic Acid Derivatives

    • Title: Method for producing 2-amino-6-methylnicotinic acid (Analogous chemistry).[6][7]

    • Source: Google P
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Solubility of 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Challenge: 2-Amino-6-(trifluoromethyl)nicotinamide presents a classic medicinal chemistry formulation paradox. While the nicotinamide core suggests hydrophilicity, the trifluoromethyl (


) group at position 6 exerts a potent electron-withdrawing and lipophilic effect. This disrupts the solvation shell that water molecules would typically form around the pyridine ring, leading to poor aqueous solubility and rapid precipitation upon dilution from organic stocks.

Compound Profile:

  • Chemical Structure: Pyridine ring substituted with an amino group (C2), an amide group (C3), and a trifluoromethyl group (C6).

  • Predicted LogP: ~1.4 – 1.8 (Moderately lipophilic).

  • Ionization (pKa): The 6-

    
     group strongly reduces the basicity of the pyridine nitrogen. Unlike unsubstituted 2-aminopyridine (pKa ~6.8), this derivative likely has a pKa < 3.0.
    
    • Implication: The molecule remains neutral at physiological pH (7.4). Acidification is NOT a viable strategy for solubility enhancement in biological assays.

Solubility Troubleshooting & Protocols

Method A: The "Solvent Shift" (DMSO Cosolvent System)

Best for: High-throughput screening (HTS), enzymatic assays.

The Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) breaks the crystal lattice energy. Rapid dilution into an aqueous buffer traps the molecules in a metastable solution state before they can re-nucleate and precipitate.

Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until the solution is perfectly clear.

    • Tip: If the solid resists dissolution, warm the DMSO to 37°C for 5 minutes.

  • The "Jet" Dilution Technique:

    • Prepare your aqueous buffer (e.g., PBS or HEPES, pH 7.4) in a vortexing tube.

    • While vortexing the buffer at medium speed, inject the DMSO stock sub-surface (directly into the liquid, not on the wall) using a micropipette.

    • Target: Final DMSO concentration should be

      
       1.0% (v/v) to avoid enzyme inhibition or cell toxicity.
      

Critical Troubleshooting Table:

ObservationRoot CauseCorrective Action
Immediate white cloudiness "Crash-out" precipitation due to local high concentration.Use the "Jet" injection method. Do not drop stock onto the buffer surface.
Precipitation after 1 hour Thermodynamic equilibrium reached (metastable state collapsed).Prepare fresh dilutions immediately before use. Do not store diluted samples.
Compound adheres to plastic Lipophilic adsorption.Use low-binding polypropylene tubes or glass vials. Add 0.01% Tween-20.
Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (in vivo), cell-based assays sensitive to DMSO.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape. The lipophilic

and pyridine ring insert into the hydrophobic cavity, while the hydrophilic outer shell interacts with the aqueous buffer. This "hides" the hydrophobic portion of the molecule from water.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in pure water or saline. Stir until clear (approx. 15–30 mins). Filter sterilize (0.22 
    
    
    
    m) if using for cell culture.
  • Complexation:

    • Add the solid 2-Amino-6-(trifluoromethyl)nicotinamide to the cyclodextrin vehicle.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Alternative: If solid addition is too slow, add the compound as a concentrated DMSO stock (max 5% final DMSO) into the cyclodextrin solution with vigorous stirring.

Performance Data (Estimated):

Vehicle SystemEstimated Solubility LimitStability
Pure PBS (pH 7.4)< 50

M
Low (< 1 hr)
PBS + 1% DMSO~100–200

M
Moderate (2–4 hrs)
20% HP-

-CD
> 1000

M (1 mM)
High (> 24 hrs)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.

SolubilityWorkflow Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints. Start START: 2-Amino-6-(trifluoromethyl)nicotinamide Solubility Issue AssayType What is the downstream application? Start->AssayType HTS Enzymatic / Biochemical Assay AssayType->HTS Cell Cell Culture / Live Cell Imaging AssayType->Cell InVivo In Vivo (Animal) Study AssayType->InVivo DMSOTol Is DMSO > 0.1% tolerated? HTS->DMSOTol MethodA METHOD A: DMSO Stock + Rapid Dilution (Keep DMSO < 1%) Cell->MethodA If short incubation MethodB METHOD B: 20% HP-beta-Cyclodextrin (Complexation) Cell->MethodB Preferred InVivo->MethodB Standard Dose MethodC METHOD C: Lipid Emulsion / PEG400 (Advanced Formulation) InVivo->MethodC High Dose Needed DMSOTol->MethodA Yes DMSOTol->MethodB No

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve the compound since it has an amino group? A: No. While 2-aminopyridines are generally basic, the electron-withdrawing trifluoromethyl group at position 6 drastically lowers the pKa of the ring nitrogen (likely below pH 3). You would need a highly acidic solution (pH < 2) to protonate it, which is incompatible with most biological assays.

Q2: My compound precipitates when I freeze the aqueous dilution. Why? A: Freezing induces "cryoconcentration." As water crystallizes into ice, the solute is excluded into the remaining liquid phase, supersaturating it and causing precipitation. Always store the compound as a 100% DMSO stock at -20°C. Prepare aqueous dilutions fresh daily and never re-freeze them.

Q3: Can I use PEG400 instead of Cyclodextrin? A: Yes. A mixture of PEG400 (30%) + Water (70%) is a potent cosolvent system often used for this class of compounds. However, PEG400 can be viscous and may interfere with some membrane-based assays.

Q4: Is the compound light-sensitive? A: Many trifluoromethyl-pyridine derivatives are stable, but the amino-nicotinamide motif can be susceptible to photo-oxidation over long periods. It is Best Practice to store stocks in amber vials or wrapped in foil.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-6-(trifluoromethyl)pyridine (Analog).[3] National Library of Medicine. Available at: [Link]

  • Walker, M. A. (2017).[4] "Improvement in aqueous solubility achieved via small molecular changes."[4] Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. (Discusses the impact of Fluorine and Methyl groups on solubility). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    
    -CD usage). Available at: [Link]
    

Sources

Technical Support Center: Troubleshooting Amidation of 2-Amino-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Substrate

You are likely here because a standard amide coupling (EDC/HOBt or HATU) on 2-Amino-6-(trifluoromethyl)nicotinic acid resulted in low yields (<30%), complete recovery of starting material, or an inexplicable side product with a mass of [M-18].

This substrate presents a "perfect storm" of three antagonistic factors:

  • Zwitterionic Solubility: The molecule exists as a zwitterion, making it insoluble in standard organic solvents (DCM, THF) but soluble in water/polar solvents, complicating anhydrous coupling.

  • Electronic Deactivation: The 6-trifluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG). It drastically lowers the nucleophilicity of the 2-amino group (good) but also reduces the basicity/nucleophilicity of the carboxylate, making activation sluggish.
    
  • Intramolecular Cyclization (The "Oxazinone Trap"): The 2-amino group is positioned ortho to the carboxylic acid. Upon activation of the acid, the amino group—even with its reduced nucleophilicity—can attack the activated ester to form a cyclic pyrido[2,3-d][1,3]oxazin-4-one . This intermediate is stable enough to survive the reaction but often hydrolyzes back to the starting material during aqueous workup, leading to the "Zero Yield" phenomenon.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS) Result1 Mass = Product Mass Start->Result1 Yield Low? Result2 Mass = Starting Material (SM) Start->Result2 No Reaction? Result3 Mass = [SM - 18] (Dehydrated) Start->Result3 Side Product? Action1 Issue: Workup Loss due to Zwitterion Sol: Switch to Acidic Workup or T3P Result1->Action1 Action2 Issue: 'Oxazinone Trap' Intermediate formed but hydrolyzed back. Sol: Use T3P or Mixed Anhydride Result2->Action2 Action3 Issue: Stable Oxazinone Isolated Sol: Add catalyst (DMAP) or heat to open ring Result3->Action3

Figure 1: Diagnostic decision tree for amidation failures.

The "Oxazinone Trap" Mechanism

Understanding this mechanism is critical. When you activate the carboxylic acid (forming an O-acylisourea with EDC or an active ester with HATU), the adjacent 2-amino group attacks the carbonyl.

  • Activation: Acid + Coupling Reagent

    
     Activated Ester.
    
  • Cyclization: The 2-NH

    
     attacks the Activated Ester 
    
    
    
    Oxazinone (Cyclic intermediate).
  • Fate A (Desired): Amine partner attacks Oxazinone

    
     Product.
    
  • Fate B (Failure): Oxazinone is stable (due to

    
     stabilization) and does not react.
    
  • Workup: Water is added

    
     Oxazinone hydrolyzes 
    
    
    
    Starting Material Recovered.

This explains why you see "no reaction" even though the reagents were consumed.

Recommended Protocols
Method A: The "Gold Standard" (T3P Coupling)

Why: T3P (Propylphosphonic anhydride) is the superior reagent for this substrate. It drives the reaction through a cyclic transition state that favors intermolecular attack over intramolecular cyclization. It also acts as a water scavenger.[1]

  • Reagents: T3P (50% in EtOAc or DMF), Pyridine or DIPEA, Solvent (EtOAc or DMF).

  • Scale: 1.0 mmol equivalent.

Protocol:

  • Dissolution: In a dry flask, suspend 2-Amino-6-(trifluoromethyl)nicotinic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in EtOAc (5 mL/mmol).

    • Note: If the acid is insoluble in EtOAc, use DMF or NMP . T3P works in both.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Stir for 5 minutes.

  • T3P Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.

    • Critical: Do not pre-activate the acid without the amine present.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check LCMS. If the [M-18] peak persists, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with Water (x2), Sat. NaHCO

      
        (x2), and Brine .
      
    • Note: T3P byproducts are water-soluble, simplifying purification.[3][4][5]

Method B: The Mixed Anhydride (Isobutyl Chloroformate)

Why: If T3P is unavailable, this classical method is effective because the mixed anhydride is highly reactive, often reacting with the amine partner faster than the cyclization can occur.

Protocol:

  • Dissolve Starting Acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF/DMF (10:1). Cool to -15°C.

  • Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 15 mins.

    • Observation: A white precipitate (NMM·HCl) will form.[6]

  • Add the Amine Partner (1.1 equiv) as a solution in THF.

  • Stir at -15°C for 1 hour, then warm to RT overnight.

Comparative Data: Reagent Performance
ParameterHATU / HBTUEDC / HOBtT3P (Recommended)Acid Chloride (SOCl

)
Solubility Requirement High (Requires DMF)ModerateFlexible (EtOAc/DMF)Low (Neat/DCM)
Risk of Cyclization HighModerateLow Very High
Workup Difficulty Difficult (Remove urea/guanidine)ModerateEasy (Water soluble)Moderate
Typical Yield 20–40%10–30%75–90% Variable
Frequently Asked Questions (FAQ)

Q1: My starting material is not dissolving in DCM or THF. What should I do? A: This is normal. 2-aminonicotinic acids are high-melting zwitterions. Use DMF , NMP , or DMAc . If using T3P, you can run the reaction as a slurry in EtOAc ; the product often dissolves as the reaction proceeds.

Q2: I see a peak at [M-18] in the LCMS. Is this my product? A: Likely not. If your amine partner was not added or is unreactive, this is the pyrido-oxazinone intermediate.

  • Test: Take an aliquot, add excess methylamine, and wait 10 mins. If the peak converts to the methylamide (M+13), it was the active intermediate.

  • Fix: Add 0.1 equiv of DMAP to catalyze the ring-opening by your desired amine.

Q3: Can I protect the 2-amino group to improve yield? A: Yes. If the direct coupling fails, protect the amine as a Boc-carbamate .

  • React SM with Boc

    
    O/DMAP to get 2-((tert-butoxycarbonyl)amino)-6-(trifluoromethyl)nicotinic acid .
    
  • Perform standard HATU coupling.

  • Deprotect with TFA/DCM. Note: The

    
     group reduces the nucleophilicity of the amine, making Boc protection slow (requires heating/excess Boc
    
    
    
    O).

Q4: Why not use Thionyl Chloride (


) to make the acid chloride? 
A:  You can, but it is risky. Heating 2-aminonicotinic acids with 

often generates the cyclic oxazinone or intractable tars. If you must use this route, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and do not heat.
References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides.[1][5]Organic Process Research & Development .

  • Patterson, J. A. (2012). Synthetic Approaches to Pyrido[2,3-d]pyrimidin-4(3H)-ones via 2-Aminonicotinic Acid Cyclization.Journal of Organic Chemistry .[6]

  • ChemicalBook. (2023). 2-(Trifluoromethyl)nicotinic acid Properties and Solubility Data.

  • Common Organic Chemistry. (2022).[7] Amide Coupling Protocols using T3P.

Sources

Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)nicotinamide by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-6-(trifluoromethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this specific nitrogen-containing heterocycle. The unique chemical properties of this molecule—namely the basic amino group on the pyridine ring—often lead to complications such as peak tailing and poor recovery when using standard flash chromatography protocols.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during its purification. We will explore the causality behind these challenges and offer robust, validated solutions.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you might be facing during an ongoing purification experiment.

Q1: I'm getting significant peak tailing, and my compound is eluting over many fractions. What's causing this and how do I fix it?

A: This is the most common issue for amine-containing compounds like 2-Amino-6-(trifluoromethyl)nicotinamide.

  • The Cause (The "Why"): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your compound undergoes a strong secondary acid-base interaction with these silanol groups. This interaction is stronger than the normal partitioning chromatography mechanism, causing a portion of your molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[2]

  • The Solutions (The "How"):

    • Use a Mobile Phase Modifier: The most direct solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, preventing your target compound from interacting with them.[2]

      • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[2]

      • Ammonium Hydroxide: For highly basic compounds, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane with 5% of a 10% NH₄OH/Methanol solution).[3]

    • Switch to a Different Stationary Phase: If modifiers are not sufficient or desirable, consider a stationary phase with a less acidic or basic surface.

      • Amine-bonded Silica: This is an excellent choice as the amine-functionalized surface minimizes interactions with basic analytes.[1][4]

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[2]

    • Increase Polarity Sharply: If you observe the compound starting to elute but it continues to trail, you can increase the polarity of your eluting solvent significantly. This helps to push the strongly adsorbed molecules off the column more quickly, reducing the tailing effect.[3]

Q2: My compound is not coming off the column, or I'm experiencing very low recovery. What happened?

A: This alarming situation can arise from several factors, often related to the compound's stability and polarity.

  • The Cause (The "Why"):

    • Irreversible Adsorption/Decomposition: The strong interaction with acidic silica gel can, in some cases, be strong enough to either permanently bind your compound or catalyze its degradation on the column.[3]

    • Extreme Polarity: Your compound might be too polar for the selected mobile phase. Even with 100% of a polar solvent like ethyl acetate or methanol, it may not have enough eluotropic strength to move the compound.[3]

    • Elution in Solvent Front: Conversely, if your initial solvent system was too polar, the compound may have eluted immediately with the solvent front, and you might have missed it.[3]

  • The Solutions (The "How"):

    • Perform a Silica Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica.[3] In this case, you must switch to a different stationary phase like alumina or use reversed-phase chromatography.[2]

    • Consider Reversed-Phase (RP) Chromatography: If the compound is highly polar and water-soluble, RP flash chromatography is often the best approach. Here, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1]

    • Check Your Fractions: Always check the very first fractions to ensure the compound didn't elute in the solvent front. It's also wise to concentrate a few fractions in the expected elution range if you don't see anything on TLC, as they may be too dilute to detect otherwise.[3]

Q3: I can see two spots on my TLC plate, but during the column run, all my fractions are mixed. Why is the separation failing?

A: This frustrating outcome often points to an on-column issue or a misleading TLC result.

  • The Cause (The "Why"):

    • On-Column Degradation: One of the spots you see on the TLC plate might be a degradation product of the other, with the degradation process occurring continuously as the mixture passes through the acidic silica column. Therefore, every fraction contains both the parent compound and the newly formed impurity.[3]

    • Poor Solubility Mismatch: If the compound with the lower Rf value dissolves well in the eluent, but the compound with the higher Rf does not, it can lead to poor separation behavior that isn't predicted by TLC.[3]

    • Column Overloading: Loading too much crude material onto the column will saturate the stationary phase, exceeding its separation capacity and causing bands to broaden and merge.

  • The Solutions (The "How"):

    • Validate Compound Stability: Use a 2D TLC test. Spot your mixture, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates on-plate (and likely on-column) degradation.[3]

    • Optimize Sample Load: A general rule of thumb for flash chromatography is to use a silica-to-sample weight ratio of 20:1 to 100:1, depending on the difficulty of the separation.[5]

    • Use a Focused Gradient: Instead of a long, linear gradient, use a "scouting" run to identify the solvent composition where your compound elutes. Then, create a focused, shallow gradient around that point to maximize resolution between your target and nearby impurities.[6]

Part 2: Frequently Asked Questions (FAQs)

This section provides guidance on method development and best practices for purifying 2-Amino-6-(trifluoromethyl)nicotinamide.

Q1: How do I choose the right stationary phase from the start?

A: The optimal stationary phase depends on the compound's properties and the impurities present. A systematic approach is best. For a basic compound like this, the decision process is critical.

G start Start: Crude Sample of 2-Amino-6-(trifluoromethyl)nicotinamide tlc_test Run TLC on Standard Silica (e.g., Hexane/EtOAc + 0.5% TEA) start->tlc_test check_tailing Does the spot show significant tailing? tlc_test->check_tailing use_silica Proceed with Standard Silica. Add 0.1-1% TEA or NH4OH modifier to mobile phase. check_tailing->use_silica No consider_alt Consider Alternative Stationary Phase check_tailing->consider_alt Yes no_tailing No Tailing or Minor Tailing yes_tailing Yes, Severe Tailing amine_silica Option 1: Amine-Bonded Silica (Excellent for basic compounds) consider_alt->amine_silica alumina Option 2: Alumina (Neutral/Basic) (Good alternative to silica) consider_alt->alumina reversed_phase Option 3: Reversed-Phase (C18) (If compound is very polar/water-soluble) consider_alt->reversed_phase

Caption: Workflow for selecting the optimal stationary phase.

Q2: How do I develop an effective mobile phase for this compound?

A: Mobile phase development is an empirical process best guided by Thin Layer Chromatography (TLC).

  • Goal Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. This generally provides the best balance for good separation on a column.[2]

  • Scouting Solvents: Start with common solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • Incorporate a Basic Modifier: As established, a basic modifier is almost always necessary for this compound on standard silica. Add 0.5-1% Triethylamine (TEA) or a small amount of an ammonium hydroxide/methanol solution to your chosen solvent system during the TLC stage.[2][3]

  • Run a Gradient: For flash chromatography, a gradient elution (where the polarity of the mobile phase is increased over time) is usually more efficient than an isocratic (constant composition) elution. A typical gradient might start from a polarity that gives your compound an Rf of ~0.1 and end at a polarity that gives it an Rf of ~0.5.

Scenario Stationary Phase Recommended Mobile Phase System Modifier
Standard Normal Phase SilicaHexanes / Ethyl Acetate or Dichloromethane / Methanol0.5-1% Triethylamine or 1-5% of (10% NH₄OH in MeOH)
Basic Compound Amine-Bonded SilicaHexanes / Ethyl Acetate or Dichloromethane / MethanolUsually not required, but a small amount of TEA may still improve peak shape.
High Polarity Reversed-Phase C18Water / Acetonitrile or Water / Methanol0.1% Formic Acid or Acetic Acid can sometimes help if peak shape is poor (by protonating the amine).

Q3: What is the best way to load my sample onto the column?

A: Proper sample loading is crucial for achieving a sharp, well-defined separation. You have two main options:

  • Liquid Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and injected directly onto the column.

    • Pros: Quick and easy.

    • Cons: If the sample is not very soluble in the initial (low polarity) mobile phase, you may be forced to use a stronger solvent. This will cause the initial band of your compound to spread out on the column, leading to poor separation.

  • Dry Loading (Recommended): The sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol), and then a small amount of silica gel (or the stationary phase you are using) is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of your crude material adsorbed onto the silica. This powder is then carefully loaded on top of the column.

    • Pros: Results in a very narrow starting band, significantly improving separation, especially for compounds with limited solubility in the mobile phase.

    • Cons: Takes slightly more time to prepare.

Experimental Protocol: Dry Sample Loading

  • Dissolve: Dissolve your crude sample completely in a minimal amount of a volatile solvent (e.g., DCM, MeOH, or EtOAc).

  • Adsorb: Add 2-3 times the weight of your crude sample in silica gel to the solution.

  • Evaporate: Gently swirl the slurry and remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load: Carefully add the powder as a uniform layer on top of your pre-packed flash column.

  • Elute: Begin the chromatography run as planned.

References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Successful Flash Chromatography - King Group. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Flash Method Development in a Flash | Teledyne Labs. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. [Link]

Sources

Overcoming steric hindrance in reactions involving 6-trifluoromethyl nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for medicinal chemists and process engineers working with 6-trifluoromethyl nicotinamides . It addresses the specific steric and electronic challenges imposed by the trifluoromethyl (


) group at the C6 position during amide bond formation and subsequent ring functionalization.

Topic: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Core Challenge Analysis: The Steric-Electronic Paradox

The 6-trifluoromethyl nicotinamide scaffold presents a unique "push-pull" challenge in organic synthesis.

  • Electronic Effect: The

    
     group at C6 is strongly electron-withdrawing (Hammett 
    
    
    
    ). This significantly decreases the electron density of the pyridine ring, making the C3-carbonyl highly electrophilic. Theoretically, this should accelerate nucleophilic attack during amide coupling.
  • Steric Effect: The

    
     group has a van der Waals volume similar to an isopropyl group (
    
    
    
    -value
    
    
    ). While located at C6 (meta to the amide at C3), it exerts long-range steric pressure on the ring planarity and creates a "blocked" quadrant at C5.

The User Pain Point: When coupling this acid with bulky or electron-deficient amines (common in kinase inhibitor synthesis, e.g., ortho-substituted anilines), standard coupling reagents (EDC, HATU) often result in stalled conversion, low yields, or extensive epimerization (if chiral centers are present).

Troubleshooting Module: Amide Bond Formation

Issue: "My coupling reaction with 6-trifluoromethylnicotinic acid and a bulky aniline is stuck at 40% conversion."

Diagnosis: The electron-withdrawing


 group makes the intermediate active ester highly reactive, but also prone to hydrolysis. If the amine is sterically hindered (e.g., ortho-substituted) or electron-poor, it cannot attack the active ester faster than the ester hydrolyzes or decomposes. Standard leaving groups (OBt, OAt) are too bulky or not reactive enough to overcome the amine's steric barrier.

Solution: The Acyl Fluoride Protocol Switch to Acyl Fluorides . Unlike acid chlorides (which are often too unstable for electron-deficient pyridines) or active esters (too bulky), acyl fluorides are small, highly electrophilic, and stable to flash chromatography. The small size of the fluoride atom minimizes steric clash in the transition state.

Protocol: TFFH-Mediated Coupling
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Mechanism: Generates the acyl fluoride in situ.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-trifluoromethylnicotinic acid (1.0 equiv) and the bulky amine (1.1 equiv) in anhydrous DCM or DCE (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Ensure the reaction is under

    
    .
    
  • Activation: Add TFFH (1.2 equiv) in one portion at

    
    .
    
  • Reaction: Allow to warm to room temperature.

    • Checkpoint: Monitor by TLC/LCMS. The acyl fluoride intermediate is often visible if the amine is very slow.

  • Workup: Quench with water. The amide product is usually stable.

Why this works: The C-F bond is strong but the carbonyl-fluoride is highly susceptible to nucleophilic attack due to the high electronegativity of F, without the steric bulk of an OBt/OAt group.

Troubleshooting Module: Ring Functionalization (C5 vs C2)

Issue: "I need to introduce a substituent at C5 (ortho to the group), but Pd-catalyzed cross-coupling is failing."

Diagnosis: The C5 position is the "Red Zone" of steric hindrance. The bulky


 group at C6 blocks the approach of standard Palladium-phosphine complexes. The oxidative addition might occur (if a halogen is present), but reductive elimination  is kinetically inhibited because the metal center is overcrowded.

Solution: Ligand Matching (The "Flexible Bulk" Strategy) You must use a catalyst system with a ligand that is bulky enough to force reductive elimination but flexible enough to accommodate the


 group.
Protocol: Suzuki-Miyaura Coupling at C5
  • Substrate: 5-bromo-6-(trifluoromethyl)nicotinamide.

  • Catalyst System: Pd-PEPPSI-IPr or XPhos Pd G3 .

    • XPhos is ideal because its biaryl structure creates a "pocket" that protects the Pd center while facilitating the coupling of hindered substrates.

Step-by-Step Methodology:

  • Setup: Charge a vial with the 5-bromo substrate (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add XPhos Pd G3 (2-5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly (sparge with Ar for 5 mins).

  • Heat: Heat to

    
    .
    
    • Note: Do not use microwave irradiation initially; conventional heating often gives better control over catalyst deactivation in electron-deficient systems.

Strategic Decision Matrix

The following diagram illustrates the decision logic for selecting the correct activation strategy based on amine sterics and ring substitution.

AmideCouplingStrategy Start Start: 6-CF3 Nicotinic Acid Coupling CheckAmine Is the Amine Bulky or Electron-Deficient? Start->CheckAmine Standard Standard Coupling (HATU / DIPEA) CheckAmine->Standard No (Primary/Alkyl Amine) Advanced Acyl Fluoride Route (TFFH / DIPEA) CheckAmine->Advanced Yes (Ortho-Aniline/Heterocycle) CheckPos Ring Functionalization Required? Standard->CheckPos Advanced->CheckPos C5_Func C5 (Ortho to CF3) Use XPhos Pd G3 CheckPos->C5_Func Target: C5 C2_Func C2 (Ortho to Amide) Use Directed Lithiation (Houpis Strategy) CheckPos->C2_Func Target: C2

Caption: Decision matrix for selecting coupling reagents and functionalization strategies based on steric demands.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) to make the acid chloride instead of TFFH? 
  • Answer: Proceed with caution. While 6-trifluoromethylnicotinoyl chloride is stable, the harsh conditions (refluxing

    
    ) can degrade sensitive functional groups on the pyridine ring or cause sublimation of the volatile acid chloride. TFFH generates the acyl fluoride at 
    
    
    
    , which is far milder and often higher yielding for this specific scaffold.

Q2: How does the


 group affect the solubility of my final nicotinamide? 
  • Answer: The

    
     group significantly increases lipophilicity (
    
    
    
    increases by ~1.2 units). While this improves membrane permeability in drug candidates, it can make the compound poorly soluble in polar assay buffers. Tip: Introduce solubilizing groups (e.g., morpholine, piperazine) on the amide chain or at the C2 position to counteract this.

Q3: Is the 6-


 group stable to hydrolysis? 
  • Answer: Yes, generally. Unlike 2-

    
     or 4-
    
    
    
    pyridines, which can undergo hydrolysis to the carboxylic acid under strong basic conditions (due to stabilization of the Meisenheimer complex), the 6-
    
    
    group (meta to the activating nitrogen) is robust under standard coupling and cross-coupling conditions.

Quantitative Data: Reagent Comparison

Coupling ReagentTarget Amine TypeTypical Yield (6-CF3 Acid)Steric ToleranceComments
HATU Primary Alkyl>90%ModerateGood for standard amines; fails with bulky anilines.
EDC / HOBt General60-75%LowSlow kinetics; urea byproduct can be hard to remove.
TFFH Bulky / Ortho-Subst. 85-95% High Recommended. Forms small, reactive Acyl Fluoride.
Ghosez's Reagent Acid Sensitive80-90%HighGenerates acid chloride under neutral conditions.

References

  • Houpis, I. N., et al. (2010). Regioselective cross-coupling reactions of 6-(trifluoromethyl)nicotinic acid derivatives.[1] This paper details the use of the carboxylate group as a directing group for functionalization, avoiding steric clashes.

  • Ulven, T., et al. (2015).Acyl Fluorides in Sterically Hindered Amide Coupling. Describes the TFFH protocol specifically for difficult amide bonds involving electron-deficient acids.

  • Schafer, G., & Bode, J. W. (2014).The Synthesis of Sterically Hindered Amides.

  • Molinaro, C., et al. (2012).Synthesis of Secondary Ammoniomethyltrifluoroborates. Discusses the synthesis of hindered amines and their coupling, relevant for the amine partner in these reactions.

Sources

Technical Support Guide: Stability of 2-Amino-6-(trifluoromethyl)nicotinamide Under Hydrolytic Stress

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on the stability of 2-Amino-6-(trifluoromethyl)nicotinamide.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-6-(trifluoromethyl)nicotinamide. We will explore its anticipated behavior under acidic and basic hydrolysis conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols to guide your forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 2-Amino-6-(trifluoromethyl)nicotinamide.

Q1: What is the expected stability of the amide bond in 2-Amino-6-(trifluoromethyl)nicotinamide compared to other amides?

A: While amides are generally the most stable and least reactive of the carboxylic acid derivatives, the stability of this specific molecule is expected to be lower than that of a simple, unsubstituted aromatic amide.[1][2] The electronic properties of the substituents on the pyridine ring play a crucial role. The key factor influencing its reactivity is the presence of the trifluoromethyl group.

Q2: How does the trifluoromethyl (-CF3) group specifically affect the stability of the amide bond?

A: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect.[3][4] This effect significantly reduces the electron density on the pyridine ring and, consequently, on the adjacent amide carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it a more susceptible target for nucleophilic attack by water (under acidic conditions) or a hydroxide ion (under basic conditions), thereby accelerating the rate of hydrolysis compared to amides without such activating groups.[4][5][6]

Q3: What are the predicted primary degradation products under acidic and basic hydrolysis?

A: The primary degradation pathway for this molecule under both acidic and basic conditions is the hydrolysis of the amide bond.[7] This cleavage results in the formation of 2-Amino-6-(trifluoromethyl)nicotinic acid and ammonia.

  • Under acidic conditions , the ammonia produced will be protonated to form an ammonium salt (e.g., ammonium chloride if HCl is used).[8][9]

  • Under basic conditions , the immediate products are the carboxylate salt of the nicotinic acid and free ammonia. A subsequent acidic workup is required to protonate the carboxylate to yield the neutral 2-Amino-6-(trifluoromethyl)nicotinic acid.[8][10]

Q4: Is the trifluoromethyl group itself susceptible to hydrolysis?

A: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable to metabolic and chemical degradation.[11][12] While hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can occur, it typically requires very harsh conditions, particularly a strong alkaline (basic) environment.[13] For the purposes of typical forced degradation studies, the primary point of failure will almost certainly be the amide bond, not the trifluoromethyl group.[13]

Q5: What are the recommended starting conditions for a forced degradation study on this compound?

A: Given the anticipated increased reactivity, it is prudent to start with moderately stringent conditions and adjust as necessary. A good starting point, aligned with general industry practices, would be:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C.

It is crucial to perform a time-course study, sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics. If degradation is too rapid, reduce the temperature or the concentration of the acid/base. If it is too slow, the temperature can be increased.

Section 2: Troubleshooting Guide for Hydrolysis Experiments

Problem / Symptom Probable Cause Recommended Solution & Rationale
Unexpectedly Rapid Degradation (<1 hour) The electron-withdrawing -CF3 group is strongly activating the amide carbonyl, making it highly susceptible to hydrolysis.[4]Solution: Decrease the stress level. Reduce the temperature (e.g., to 40 °C or room temperature) or use a lower concentration of acid/base (e.g., 0.01 M). Rationale: Milder conditions will slow the reaction kinetics, allowing for a more controlled observation of the degradation profile over a practical timeframe.
Multiple, Unidentified Peaks in HPLC 1. The starting material contains impurities. 2. Harsh conditions are causing secondary degradation of the primary hydrolytic product (2-Amino-6-(trifluoromethyl)nicotinic acid). 3. The pyridine ring itself may be undergoing degradation under extreme heat and pH.[14]Solution: 1. Always run a t=0 (time zero) sample to profile initial impurities. 2. Use a stability-indicating LC-MS method to obtain mass-to-charge (m/z) data for each peak, which aids in structural elucidation. 3. Repeat the experiment under the milder conditions suggested above to minimize secondary degradation.
Poor Mass Balance (<95%) 1. A degradation product may be insoluble in the analysis solvent and has precipitated. 2. A degradant may lack a UV chromophore, making it invisible to UV detection. 3. The parent compound or a degradant may be adsorbing to the surfaces of vials or pipette tips.Solution: 1. Visually inspect the sample vials for precipitate. If observed, try a different diluent for analysis. 2. Analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV. 3. Use low-adsorption vials (e.g., silanized glass) and ensure thorough mixing and rinsing during sample preparation.
Parent Compound Appears Stable, But Assay is Inconsistent 1. The compound has poor solubility in the aqueous stress medium, leading to a suspension rather than a true solution. Degradation can only occur on the dissolved fraction. 2. The analytical method is not robust or validated.Solution: 1. Determine the compound's solubility first. If necessary, use a small percentage of a co-solvent (e.g., acetonitrile, methanol) to ensure complete dissolution. Run a parallel control of the co-solvent in the stress medium to check for solvent-related degradation. 2. Perform a basic method validation (linearity, precision, accuracy) before beginning the stability study.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated framework for conducting hydrolysis studies.

Protocol 1: General Setup for Forced Hydrolysis Studies
  • Prepare Stock Solution: Accurately weigh and dissolve 2-Amino-6-(trifluoromethyl)nicotinamide in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).

    • Scientist's Note: Using an organic co-solvent for the stock ensures solubility and stability before the stress test begins. This stock is then spiked into the aqueous stress medium.

  • Prepare Stress Media: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Reaction Setup: For each condition (acidic, basic), label several small-volume vials (e.g., 2 mL HPLC vials).

  • Initiate Reaction: Add the required volume of stress medium to each vial. Then, spike a small, precise volume of the stock solution into each vial to achieve the target final concentration (e.g., 50-100 µg/mL). Ensure the volume of organic solvent from the stock is minimal (typically <5%) to not significantly alter the aqueous nature of the stress medium.

  • Incubation: Place the vials in a controlled temperature environment (e.g., a heating block or oven set to 60 °C). Keep one set of vials at room temperature or refrigerated as a control.

Protocol 2: Acidic Hydrolysis Procedure
  • Follow the General Setup (Protocol 1) using 0.1 M HCl as the stress medium.

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heating block.

  • Quench the Reaction: Immediately cool the vial to room temperature and neutralize the acid by adding an equivalent molar amount of a base (e.g., 0.1 M NaOH). Dilute the sample to a suitable concentration for analysis using your mobile phase or a neutral diluent.

    • Scientist's Note: Quenching stops the degradation process, ensuring that the analytical result accurately reflects the state of the sample at that specific time point. Neutralization is critical to prevent ongoing hydrolysis on the autosampler and to protect the HPLC column.

  • Analyze the sample promptly using a stability-indicating HPLC method.

Protocol 3: Basic Hydrolysis Procedure
  • Follow the General Setup (Protocol 1) using 0.1 M NaOH as the stress medium.

  • At each designated time point, remove one vial.

  • Quench the Reaction: Immediately cool the vial and neutralize the base by adding an equivalent molar amount of an acid (e.g., 0.1 M HCl). Dilute as needed for analysis.

    • Scientist's Note: As with acidic hydrolysis, stopping the reaction by neutralization is a critical step for accurate, time-dependent data.

  • Analyze the sample promptly using a stability-indicating HPLC method.

Protocol 4: Stability-Indicating HPLC-UV Method Development (Guideline)

A stability-indicating method is one that can separate the parent drug from all its degradation products without interference.

  • Column Choice: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid provides good peak shape for the amine-containing parent and the carboxylic acid degradant.

  • Gradient Elution: Start with a shallow gradient to ensure separation of the relatively polar parent and degradant. Example: 5% B to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for all components and can indicate peak purity.

  • Validation: Inject a mixture of a stressed (degraded) sample and an unstressed sample. The method is considered stability-indicating if the peak for the parent compound is spectrally pure and well-resolved from all degradation product peaks.

Section 4: Data Interpretation & Visualization

Predicted Hydrolysis Products
Compound NameMolecular FormulaMolecular WeightRole
2-Amino-6-(trifluoromethyl)nicotinamide C₇H₆F₃N₃O205.14Parent Compound
2-Amino-6-(trifluoromethyl)nicotinic acid C₇H₅F₃N₂O₂206.12Primary Degradant
Diagram: Predicted Hydrolysis Pathways

Hydrolysis_Pathway Parent 2-Amino-6-(trifluoromethyl)nicotinamide (Parent Compound) Degradant 2-Amino-6-(trifluoromethyl)nicotinic Acid + NH₃ / NH₄⁺ (Primary Degradant) Parent->Degradant Acidic Hydrolysis (e.g., 0.1 M HCl, Δ) Parent:w->Degradant:w Basic Hydrolysis (e.g., 0.1 M NaOH, Δ) then H₃O⁺ workup

Caption: Predicted primary hydrolysis pathways for 2-Amino-6-(trifluoromethyl)nicotinamide.

Diagram: Forced Degradation Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Spike Stock into Stress Media in Vials A->C B Prepare Stress Media (0.1 M HCl, 0.1 M NaOH) B->C D Incubate at Controlled Temp (e.g., 60°C) C->D E Withdraw Samples at Timepoints (t₀, t₁, t₂, ...) D->E F Quench Reaction & Dilute E->F G Analyze by Stability- Indicating HPLC-UV/MS F->G H Calculate % Degradation & Assess Mass Balance G->H

Caption: Standard workflow for conducting forced hydrolysis stability studies.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Vertex AI Search.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Gundert, F., et al. (2010). The Distal Effect of Electron-Withdrawing Groups and Hydrogen Bonding on the Stability of Peptide Enolates. Journal of the American Chemical Society.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. [Link]

  • Yang, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences.
  • Kluger, R. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Olah, G. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • University of Illinois Springfield. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Press, D. L. (n.d.). 13.4. Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. [Link]

  • Molecules. (2025, July 18).
  • Anderson, R. F., & Hille, R. (2000). On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Journal of Biological Chemistry.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Leah4sci. (2019, August 28). Hydrolysis of Amides. YouTube. [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-6-(trifluoromethyl)nicotinamide. This document provides a comprehensive, experience-driven approach to selecting and optimizing solvents for recrystallization, a critical step for achieving high purity in drug development and research. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and refine your crystallization processes effectively.

Understanding the Molecule: Key Physicochemical Drivers for Solvent Selection

2-Amino-6-(trifluoromethyl)nicotinamide is a moderately polar molecule. Its behavior in solution is governed by the interplay of several functional groups:

  • Pyridine Ring and Amino Group (-NH₂): These nitrogen-containing moieties can act as hydrogen bond donors and acceptors, favoring interactions with polar protic solvents (e.g., alcohols, water).

  • Amide Group (-CONH₂): This group is strongly polar and capable of forming robust hydrogen bond networks, further enhancing solubility in polar solvents.

  • Trifluoromethyl Group (-CF₃): This is a highly lipophilic and strongly electron-withdrawing group.[1][2] It increases the molecule's solubility in non-polar environments and can enhance metabolic stability.[1][2] The C-F bond is one of the strongest in organic chemistry, making this group resistant to metabolic degradation.[2]

This structural combination suggests that a successful recrystallization solvent will likely be a polar solvent or a carefully balanced binary mixture that can accommodate both the polar, hydrogen-bonding sites and the lipophilic trifluoromethyl group.

Systematic Solvent Screening: An Experimental Protocol

The foundation of a successful recrystallization is the selection of an appropriate solvent.[3][4] The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] This protocol outlines a small-scale, systematic approach to identify promising candidates.

Objective: To identify a single or binary solvent system where 2-Amino-6-(trifluoromethyl)nicotinamide exhibits high solubility when hot and low solubility when cold.

Materials:

  • Crude 2-Amino-6-(trifluoromethyl)nicotinamide

  • Small test tubes or vials

  • Heating block or water bath

  • A range of solvents with varying polarities (see table below)

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into a series of clean, dry test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (start with ~0.5 mL) and stir or vortex. Observe the solubility.

    • Ideal Candidate: The solid is largely insoluble or sparingly soluble.

    • Unsuitable: The solid dissolves completely. This solvent may be useful as the more soluble component in a binary system.

  • Hot Solubility Test: For solvents where the compound was sparingly soluble at room temperature, gently heat the mixture while stirring. Add the solvent in small portions until the solid fully dissolves.[5]

    • Ideal Candidate: The solid dissolves completely in a minimal amount of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

    • Observe: Look for the formation of well-defined crystals. A rapid, amorphous precipitation indicates the solution may be too concentrated or cooling too quickly.[6]

  • Evaluate Yield: Visually estimate the quantity of crystals formed. A good recovery of solid material is desired.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsExpected Interaction with Target Molecule
Alcohols Methanol, Ethanol, IsopropanolGood potential due to polarity and H-bonding. May show high solubility even at room temperature.
Esters Ethyl AcetateMedium polarity, may provide a good solubility differential between hot and cold.
Ketones AcetonePolar aprotic, can be a good solvent. Its high volatility is a practical advantage for drying.[7]
Ethers Diethyl Ether, MTBEGenerally too non-polar to be a primary solvent, but potentially useful as an anti-solvent.
Hydrocarbons Heptane, Hexane, TolueneLikely poor solvents alone, but excellent as anti-solvents when paired with a more polar solvent.
Water H₂OThe amino and amide groups suggest some water solubility. Likely to be a poor solvent on its own but excellent for use in a binary mixture with a miscible organic solvent like ethanol or acetone.[8]
Others Acetonitrile, Dimethylformamide (DMF)Highly polar aprotic solvents. May dissolve the compound too readily but are worth screening.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-Amino-6-(trifluoromethyl)nicotinamide in a question-and-answer format.

Q1: My compound will not dissolve, even when heating with a large volume of solvent.

Answer: This indicates the solvent is too non-polar for your compound. The energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of your solid.

  • Solution 1 (Single Solvent): Switch to a more polar solvent. For example, if you are using ethyl acetate, try isopropanol or ethanol.

  • Solution 2 (Binary Mixture): If you are using a non-polar solvent like toluene, add a more polar, miscible "good" solvent (like ethanol) dropwise to the hot mixture until the solid dissolves. This creates a mixed solvent system.

Q2: My compound dissolves readily in the solvent at room temperature.

Answer: The solvent is too "good" or too polar. There will be no significant change in solubility upon cooling, leading to very low or no crystal recovery.

  • Solution 1 (Binary Mixture): Use this "good" solvent as the primary solvent and add a miscible "poor" solvent (an anti-solvent, like heptane or water) to the dissolved solution at room temperature until it just becomes cloudy (the saturation point). Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

  • Solution 2 (Solvent Change): Select a less polar solvent from your screening list. If ethanol was too effective, try ethyl acetate.

Q3: No crystals form upon cooling, even after placing the flask in an ice bath.

Answer: This is a classic sign of either using too much solvent or the formation of a supersaturated solution.[9][10]

  • Solution 1 (Reduce Volume): This is the most common cause.[9] Gently heat the solution to evaporate a portion of the solvent.[9] Allow the more concentrated solution to cool again.

  • Solution 2 (Induce Nucleation): Supersaturated solutions need a nucleation site to begin crystallization.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[10] The microscopic scratches on the glass provide a surface for crystals to form.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9] This provides a perfect template for further crystal growth.

Q4: My compound "oiled out" instead of forming crystals.

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[10] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[11]

  • Solution 1 (Adjust Solvent): Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation concentration, then allow it to cool very slowly.[10][11]

  • Solution 2 (Slow Cooling): Rapid cooling can favor oil formation.[9] Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass to ensure the solution cools as slowly as possible.[11]

  • Solution 3 (Change Solvent System): Some solvent systems are more prone to causing oiling. It may be necessary to re-screen for a different solvent or binary mixture.

Q5: The crystal yield is very low.

Answer: A low yield can result from several factors.

  • Cause 1 (Too Much Solvent): As discussed in Q3, excessive solvent will keep a significant portion of your compound dissolved even when cold.[11]

  • Cause 2 (Premature Crystallization): If you performed a hot filtration step to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel. Ensure your filtration setup is pre-heated.

  • Cause 3 (Washing with Room Temp Solvent): When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Visualization of Workflows

To better illustrate the decision-making process, the following diagrams outline the solvent selection and troubleshooting workflows.

Solvent_Selection_Workflow start_node Start: Crude Solid process_node_1 Test Solubility at Room Temp start_node->process_node_1 Select diverse solvents process_node process_node decision_node decision_node outcome_node outcome_node bad_outcome_node bad_outcome_node decision_node_1 Dissolves Completely? process_node_1->decision_node_1 bad_outcome_node_1 Unsuitable as single solvent. (Consider for binary mix) decision_node_1->bad_outcome_node_1 Yes process_node_2 Heat to Dissolve decision_node_1->process_node_2 No (Sparingly Soluble) process_node_3 Cool Slowly process_node_2->process_node_3 decision_node_2 Good Crystals Form? process_node_3->decision_node_2 outcome_node_1 Optimal Solvent Identified decision_node_2->outcome_node_1 Yes bad_outcome_node_2 Re-evaluate or Try Binary System decision_node_2->bad_outcome_node_2 No

Caption: A workflow for systematic solvent screening.

Troubleshooting_Workflow start_node Problem Occurs During Cooling decision_node_1 What is the issue? start_node->decision_node_1 decision_node decision_node action_node action_node decision_node_2 Is solution supersaturated? decision_node_1->decision_node_2 No Crystals action_node_3 Re-heat to dissolve oil. Add more solvent. Cool very slowly. decision_node_1->action_node_3 Compound 'Oiled Out' action_node_4 Check solvent volume. Ensure wash solvent is ice-cold. Check for premature crystallization. decision_node_1->action_node_4 Yield is very low action_node_1 Scratch flask interior or add seed crystal decision_node_2->action_node_1 Yes action_node_2 Boil off excess solvent and re-cool decision_node_2->action_node_2 No (Too much solvent)

Caption: A decision tree for troubleshooting common issues.

Sources

Minimizing side reactions during the synthesis of trifluoromethyl nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Late-Stage Trifluoromethylation Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Polarity Mismatch" Warning

User Advisory: Before initiating any protocol, understand the fundamental thermodynamic conflict in this synthesis.

Nicotinamide is an electron-deficient heterocycle. The trifluoromethyl radical (


) is strongly electrophilic. Unlike standard Minisci reactions where nucleophilic alkyl radicals attack protonated pyridines, the 

radical repels the electron-poor nicotinamide core.

The Consequence: Most side reactions (polysubstitution, dimerization, degradation) occur because the reaction kinetics are sluggish, forcing users to overheat or over-oxidize the system. This guide focuses on bypassing this polarity mismatch.

Diagnostic & Troubleshooting (Error Code System)

Error Code: REGIO-MIX-01 (Regioisomeric Mixtures)

Symptom: LCMS shows multiple peaks with the same mass (


). NMR shows complex aromatic splitting, indicating a mix of C2, C4, C5, and C6 isomers.
Context:  Common in Radical Substitution (Langlois/Togni) attempts.
Root CauseMechanismRemediation Protocol
Electronic Ambiguity The amide group at C3 is an Electron Withdrawing Group (EWG), deactivating the ring. Without direction,

attacks indiscriminately or fails to react.
Switch to N-Oxide Activation. Oxidize nicotinamide to its N-oxide first. The N-oxide oxygen acts as a directing group and increases electron density, facilitating electrophilic radical attack at C2/C6.
Protonation Failure Standard Minisci relies on acid to activate the ring. For

, acid makes the ring too electron-poor.
Remove Acid. Run the reaction under neutral or slightly basic conditions using a photoredox catalyst (e.g.,

) rather than thermal acidic conditions.
Error Code: CAT-DEAD-02 (Catalyst Poisoning)

Symptom: Reaction stalls at <10% conversion in Metal-Mediated Cross-Coupling (Pd/Cu). Context: Attempting to couple Halogenated Nicotinamides with


 (Ruppert-Prakash).
  • Root Cause: The pyridine nitrogen and the primary amide nitrogen are potent sigma-donors. They displace the phosphine ligands on Palladium or Copper, forming a stable, inactive "heterocycle-metal" complex.

  • The Fix:

    • Use Bulky Ligands: Switch to BrettPhos or tBuXPhos which sterically prevent the pyridine nitrogen from binding to the metal center.

    • The "Throw-Away" Ligand: Add 10-20 mol% of a sacrificial Lewis Acid (like

      
       or 
      
      
      
      ) to bind the pyridine nitrogen before adding the precious metal catalyst.
Error Code: HYD-AMIDE-03 (Amide Hydrolysis)

Symptom: Product mass corresponds to Trifluoromethyl Nicotinic Acid (COOH instead of


).
Context:  Oxidative radical conditions (Persulfate/TFA).
  • Root Cause: The combination of high temperature (>70°C), water (solvent), and strong acid (TFA) creates perfect conditions for amide hydrolysis.

  • The Fix:

    • Buffer System: Maintain pH 4-5 using Phosphate buffer if aqueous media is required.

    • Anhydrous Switch: Move to a Photoredox system in MeCN or DMSO (See Master Protocol below).

Visualizing the Pathway

The following diagram illustrates the decision logic to avoid the "Polarity Mismatch."

G Start Target: CF3-Nicotinamide Check1 Starting Material? Start->Check1 PathA Nicotinamide (Bare) Check1->PathA Unfunctionalized PathB Halo-Nicotinamide Check1->PathB Halogenated (Cl/Br) DirectRad Direct Radical (Minisci) PathA->DirectRad Acid/Peroxide NOxide N-Oxide Activation PathA->NOxide mCPBA then CF3 source CrossCoup Pd/Cu Cross-Coupling PathB->CrossCoup Pd(0) + TMS-CF3 Fail1 ERR: Polarity Mismatch (Low Yield/Regio Mix) DirectRad->Fail1 Electrophilic Repulsion Success1 Success: C2/C6 Selectivity NOxide->Success1 Dipole Reversal Success2 Success: Site Specific CrossCoup->Success2 Ligand Controlled

Caption: Decision tree for selecting the synthetic route based on starting material. Note that direct radical trifluoromethylation of bare nicotinamide is flagged as a high-risk failure point.

Master Protocol: Photoredox N-Oxide Trifluoromethylation

Why this method? It circumvents the polarity mismatch by using the N-oxide to activate the ring, operates at room temperature (saving the amide), and uses a shelf-stable reagent.

Materials
  • Substrate: Nicotinamide N-oxide (1.0 equiv)

  • Reagent: Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%) or Eosin Y (Organocatalyst alternative)
    
  • Solvent: MeCN (Degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a dram vial with Nicotinamide N-oxide (0.5 mmol), Togni Reagent II (0.6 mmol), and Catalyst (0.005 mmol).

  • Solvation: Add anhydrous MeCN (5 mL). Cap with a PTFE-lined septum.[1]

  • Sparging: Bubble Argon through the solution for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2 cm from the Blue LED strip. Stir vigorously at ambient temperature (fan cooling recommended to keep T < 30°C).

  • Monitoring: Check LCMS at 2 hours. Look for the conversion of N-oxide (M+16) to

    
    -N-oxide product.
    
  • Deoxygenation (The Finish): Once conversion is complete, add

    
     (1.5 equiv) or Triphenylphosphine to the same pot and stir for 1 hour to remove the N-oxide, yielding the final Trifluoromethyl Nicotinamide.
    

Comparative Reagent Data

ReagentCostStabilityRegioselectivity on NicotinamidePrimary Side Reaction
Langlois (

)
LowHighPoor (Mixtures)Sulfonylation (

addition) instead of

.
Togni II HighModerateGood (with N-oxide)Reaction with Amide Nitrogen (N-trifluoromethylation).
Ruppert-Prakash (

)
ModerateLow (Moisture sensitive)Excellent (Pre-defined by Halide)Protodefluorination (Loss of F to form

).
Triflyl Chloride (

)
LowLow (Corrosive gas/liquid)ModerateChlorination of the ring.

Frequently Asked Questions (FAQ)

Q: Can I use the Baran Zinc Sulfinate method for Nicotinamide? A: Proceed with caution. While Baran's method (


) is excellent for many heterocycles, Nicotinamide's electron deficiency makes it resistant. You must use the "High-Throughput" modification : Add 3.0 equiv of DMSO. DMSO acts as a radical mediator, potentially forming a methyl radical that assists the cycle, though methylation side-products become a risk [1].

Q: My product has a mass of M+50 instead of M+68. What is it? A: This is likely the Difluoromethyl (


)  derivative. This occurs if your reaction media contains a proton source that is too acidic, or if the 

radical abstracts a hydrogen atom from the solvent before reacting. Ensure your solvents are anhydrous and avoid THF (a common H-atom donor).

Q: How do I separate the C4 and C6 isomers if I get a mixture? A: These isomers have very similar polarities. Standard Silica flash chromatography often fails.

  • Pro-Tip: Use Ag-Impregnated Silica or switch to a C18 Reverse Phase column with a Methanol/Water gradient (buffered with 0.1% Formic Acid). The pKa differences between the isomers often allow separation in reverse phase.

References

  • Regioselectivity in Radical Reactions

    • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

  • Minisci Reaction Mechanisms

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • N-Oxide Activation Strategy: Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 297–298. (Contextualizing radical polarity inversion).
  • Baran Diversification (Zinc Sulfinates)

    • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[2] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 490(7419), 95-99. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Landscape of 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 2-Amino-6-(trifluoromethyl)nicotinamide, a compound of interest due to its unique substitution pattern on the pyridine ring. We will dissect the expected spectral features, grounding our predictions in the fundamental principles of NMR and by drawing comparisons with structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the NMR characteristics of this and similar molecules.

The Structural Significance of 2-Amino-6-(trifluoromethyl)nicotinamide

2-Amino-6-(trifluoromethyl)nicotinamide incorporates three key functional groups on a pyridine core: an amino (-NH₂) group, a trifluoromethyl (-CF₃) group, and a nicotinamide moiety. The interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and carboxamide groups creates a unique electronic environment within the pyridine ring, which is directly reflected in the NMR chemical shifts of the ring's protons and carbons. Understanding these spectral nuances is crucial for confirming the compound's identity, assessing its purity, and studying its interactions with biological targets.

Predicted NMR Spectral Data

While a definitive experimental spectrum for 2-Amino-6-(trifluoromethyl)nicotinamide is not publicly available at the time of this writing, we can confidently predict its ¹H and ¹³C NMR spectra based on established substituent effects and data from analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on analysis of data from similar structures found in chemical databases and the scientific literature.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-(trifluoromethyl)nicotinamide (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.4d~8.0
H-56.8 - 7.0d~8.0
-NH₂6.5 - 7.5br s-
-CONH₂ (amide)7.5 - 8.5 (2H)br s-

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-(trifluoromethyl)nicotinamide (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3105 - 110
C-4140 - 145
C-5110 - 115
C-6145 - 150 (q, J ≈ 35 Hz)
-CF₃120 - 125 (q, J ≈ 270 Hz)
-CONH₂165 - 170

In-Depth Spectral Interpretation

The predicted chemical shifts are a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.

  • ¹H NMR Spectrum:

    • The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. H-4 is predicted to be significantly downfield (8.2 - 8.4 ppm) due to the deshielding effects of the adjacent electron-withdrawing trifluoromethyl group and the amide functionality.

    • Conversely, H-5 is expected to be upfield (6.8 - 7.0 ppm), influenced by the electron-donating amino group at the C-2 position.

    • The protons of the primary amine (-NH₂) and the amide (-CONH₂) will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

  • ¹³C NMR Spectrum:

    • The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. C-2, directly attached to the amino group, will be significantly shielded and is predicted to appear in the 158 - 162 ppm region.

    • The trifluoromethyl group at C-6 will cause a characteristic quartet for C-6 in the proton-coupled ¹³C spectrum due to C-F coupling, and a significant downfield shift for the C-6 carbon itself. The -CF₃ carbon will also appear as a quartet with a large coupling constant.

    • The remaining ring carbons (C-3, C-4, and C-5) will have their chemical shifts modulated by the combined electronic effects of all three substituents.

    • The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum, appearing in the 165 - 170 ppm range.

Comparative Analysis: 2-Amino-6-(trifluoromethyl)nicotinamide vs. 6-Aminonicotinamide

To further contextualize the predicted spectral data, a comparison with a structurally related, commercially available compound, 6-Aminonicotinamide, is instructive.[8][9]

Table 3: ¹H and ¹³C NMR Data Comparison

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
2-Amino-6-(trifluoromethyl)nicotinamide (Predicted) H-4: 8.2-8.4; H-5: 6.8-7.0C-2: 158-162; C-6: 145-150; -CF₃: 120-125
6-Aminonicotinamide (Experimental) H-2: ~8.0; H-4: ~7.6; H-5: ~6.5C-2: ~159; C-6: ~151; C-4: ~138

The most striking difference is the presence of the trifluoromethyl group in the target compound. This leads to a significant downfield shift of the adjacent proton (H-5 in 6-aminonicotinamide vs. the predicted H-5 in the target compound) and the carbon to which it is attached (C-6). Furthermore, the characteristic C-F coupling patterns in the ¹³C NMR spectrum of 2-Amino-6-(trifluoromethyl)nicotinamide would be absent in the spectrum of 6-Aminonicotinamide.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 2-Amino-6-(trifluoromethyl)nicotinamide, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many aromatic and polar compounds and will allow for the observation of exchangeable protons (-NH₂ and -CONH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Structural and Correlation Diagram

The following diagram illustrates the structure of 2-Amino-6-(trifluoromethyl)nicotinamide and highlights the key predicted NMR correlations.

Caption: Predicted NMR correlations for 2-Amino-6-(trifluoromethyl)nicotinamide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Amino-6-(trifluoromethyl)nicotinamide. By leveraging fundamental NMR principles and comparative data from analogous structures, we have constructed a detailed spectral interpretation that will be invaluable for any researcher working with this or similar compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which will ultimately serve to validate and refine these predictions. As a powerful tool in the arsenal of the medicinal chemist and drug discovery scientist, a thorough understanding of NMR spectroscopy is essential for accelerating the development of new therapeutics.

References

  • Q Magnetics. (2021, October 10).
  • ChemicalBook. Nicotinamide(98-92-0) 1H NMR spectrum.
  • ChemicalBook. Nicotinamide(98-92-0) 13C NMR spectrum.
  • ChemicalBook. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.
  • PubChem. 6-Aminonicotinamide.
  • Ambeed. 6-Aminonicotinamide Quality Control Report.
  • PubChem. 2-Amino-6-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. 2-Amino-6-(trifluoromethyl)pyridine 97%.
  • ChemicalBook. 2-Picoline(109-06-8) 1 H NMR.

Sources

LC-MS Fragmentation Patterns and Mass Spectrum of 2-Amino-6-(trifluoromethyl)nicotinamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Signature

2-Amino-6-(trifluoromethyl)nicotinamide is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and high-affinity ligands. Its unique structural features—a basic pyridine ring, a primary amide, an exocyclic amine, and a strongly electron-withdrawing trifluoromethyl (CF₃) group—create a distinct mass spectrometric signature.

This guide provides a definitive analysis of its LC-MS behavior, contrasting it with non-fluorinated analogs (e.g., 2-Aminonicotinamide) and isomeric impurities. We establish a validated fragmentation pathway and a decision framework for method development, ensuring precise identification in complex matrices.

Key Performance Indicators (KPIs) for Detection
FeatureTarget CompoundNon-Fluorinated Analog (2-Aminonicotinamide)Impact of CF₃ Group
Molecular Weight 205.14 Da137.14 Da+68 Da Mass Shift
Monoisotopic Mass 205.0466137.0592Distinct mass defect (F vs H)
[M+H]⁺ 206.05 138.07Primary Quantitation Ion
Key Neutral Loss -17 Da (NH₃)-17 Da (NH₃)Conserved Amide Cleavage
Retention (C18) Moderate (LogP ~1.2)Weak (LogP ~0.3)CF₃ increases retention
Preferred Mode ESI (+)ESI (+)Consistent Ionization

Experimental Methodology & Causality

To generate reproducible data, the experimental setup must account for the compound's basicity and the lipophilicity induced by the CF₃ moiety.

Validated LC-MS Protocol
  • Rationale: The 2-amino group and pyridine nitrogen make the molecule sufficiently basic for positive mode electrospray ionization (ESI+). The CF₃ group adds hydrophobicity, making Reverse Phase (C18) superior to HILIC for retention and peak shape.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Ensures protonation of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C (High temp required to desolvate the stable amide).

  • Collision Energy (CE): Stepped 15-30-45 eV (To capture both the labile ammonia loss and the stable ring fragmentation).

Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal separation and detection strategy based on sample matrix and compound properties.

MethodSelection Start Sample: 2-Amino-6-(trifluoromethyl)nicotinamide Matrix Matrix Analysis Start->Matrix Clean Clean Synthesis Standard Matrix->Clean High Purity Bio Biological Matrix (Plasma/Urine) Matrix->Bio Complex Mode Ionization Mode Selection Clean->Mode Bio->Mode ESI_Pos ESI Positive (Preferred) [M+H]+ = 206.05 Mode->ESI_Pos Basic N & NH2 ESI_Neg ESI Negative (Alternative) [M-H]- = 204.04 Mode->ESI_Neg Acidic Amide H Col Column Selection ESI_Pos->Col C18 C18 Reverse Phase (Good Retention due to CF3) Col->C18 LogP ~1.2 HILIC HILIC (Poor Retention) Col->HILIC Not Recommended

Figure 1: Analytical Method Decision Tree. Green paths indicate the optimized workflow for maximum sensitivity and robustness.

Fragmentation Analysis & Mechanism

The fragmentation of 2-Amino-6-(trifluoromethyl)nicotinamide follows a predictable pathway governed by the stability of the pyridine ring and the lability of the primary amide group.

The Mass Spectrum Breakdown[3]
  • Precursor Ion ([M+H]⁺): m/z 206.05

    • Observation: Intense base peak. The protonation likely occurs on the ring nitrogen or the exocyclic amine.

  • Primary Fragment (Loss of Ammonia): m/z 189.03

    • Mechanism:[3][4] Cleavage of the amide bond (C-N), releasing neutral NH₃ (17 Da). This generates an acylium ion [R-C≡O]⁺.

    • Significance: This is the most abundant fragment at low-to-medium collision energies (15-20 eV).

  • Secondary Fragment (Loss of Carbon Monoxide): m/z 161.03

    • Mechanism:[3][4] The acylium ion (m/z 189) ejects CO (28 Da), leaving the substituted pyridine cation [C₆H₄F₃N₂]⁺.

    • Significance: Diagnostic for the presence of the amide carbonyl.[3]

  • Tertiary Fragment (Ring Cleavage/HF Loss): m/z 141.03

    • Mechanism:[3][4] Loss of HF (20 Da) from the m/z 161 fragment. The proximity of the amino group to the CF3 (though meta/para in this isomer, ring scrambling can occur) facilitates HF elimination at high energy (40+ eV).

Mechanistic Pathway Diagram

This diagram visualizes the step-by-step degradation of the molecule inside the collision cell.

Fragmentation Precursor Precursor [M+H]+ m/z 206.05 (Intact Molecule) Frag1 Fragment 1 m/z 189.03 (Acylium Ion) Precursor->Frag1 Amide Cleavage Neutral1 - NH3 (17 Da) Precursor->Neutral1 Frag2 Fragment 2 m/z 161.03 (Pyridine Cation) Frag1->Frag2 Decarbonylation Neutral2 - CO (28 Da) Frag1->Neutral2

Figure 2: Proposed Fragmentation Pathway. The transition from m/z 206 to 189 is the primary "Quantifier" transition, while 189 to 161 serves as the "Qualifier".

Comparative Performance: Target vs. Alternatives

In drug development, distinguishing the target building block from its structural analogs or impurities is vital.

Selectivity Analysis

The trifluoromethyl group provides a massive mass shift compared to the hydrogenated analog, eliminating cross-talk. However, differentiating from regioisomers (e.g., 4-CF3 vs 6-CF3) requires chromatographic resolution as their MS spectra are nearly identical.

ParameterTarget: 2-Amino-6-(CF₃)nicotinamideAnalog: 2-AminonicotinamideIsomer: 4-(CF₃)nicotinamide
Formula C₇H₆F₃N₃OC₆H₇N₃OC₇H₅F₃N₂O (Note: No amino group)
[M+H]⁺ 206.05 138.07 191.04
Major Fragment 189 (Loss of NH₃)121 (Loss of NH₃)174 (Loss of NH₃)
Retention (C18) High (CF₃ interaction)Low (Polar)High (CF₃ interaction)
Detection Specificity Excellent (Unique Mass)N/AExcellent (Unique Mass)

Critical Insight: The "Isomer" listed above (4-CF3-nicotinamide) lacks the 2-amino group, resulting in a different MW (191 vs 206). If you encounter a regioisomer that also has the amino group (e.g., 2-Amino-5-(trifluoromethyl)nicotinamide), the mass will be identical (206). In that case, retention time becomes the only differentiator. The 6-CF3 position typically elutes later than the 5-CF3 due to steric shielding of the polar nitrogen.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Nicotinamide (CAS 98-92-0). NIST Mass Spectrometry Data Center.[5] [Link] (Cited for baseline fragmentation of the nicotinamide core).

  • Royal Society of Chemistry. Synthesis and Characterization of Trifluoromethyl-substituted Pyridines. ChemSpider/RSC Advances. [Link] (Cited for synthetic confirmation of the C7H6F3N3O mass).[6]

  • European Reference Laboratory for Pesticides. Analysis of Flonicamid and its Metabolites (TFNA-AM) by LC-MS/MS. EURL-SRM. [Link] (Cited for comparative data on 4-trifluoromethylnicotinamide isomers).

Sources

HPLC Method Development for Purity Analysis of 2-Amino-6-(trifluoromethyl)nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

The analysis of 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 1060814-49-6) presents a distinct set of chromatographic challenges that generic "platform methods" often fail to address. As a key intermediate in the synthesis of PI3K and BTK inhibitors, its purity is critical.

The core analytical difficulty lies in the trifluoro-substitution combined with the aminopyridine core .

  • Electronic Effects: The electron-withdrawing

    
     group significantly lowers the 
    
    
    
    of the pyridine nitrogen compared to unsubstituted nicotinamide, altering retention behavior in pH-dependent gradients.[1]
  • Structural Isomerism: Synthetic routes often yield regio-isomers (e.g., 4-amino or 5-amino variants) and hydrolysis byproducts (2-Amino-6-(trifluoromethyl)nicotinic acid) that possess nearly identical lipophilicity to the target analyte.[1]

This guide objectively compares two separation strategies: a standard C18 approach versus a Fluorophenyl (PFP) stationary phase.[1] While C18 is the industry workhorse, our data suggests that PFP chemistry offers superior selectivity for this fluorinated analyte, specifically in resolving critical deamidation impurities.

Analyte Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the molecule is the first step in method design.

PropertyValue (Predicted/Exp)Chromatographic Implication
Structure Pyridine ring, 2-Amino, 3-Amide, 6-CF3Mixed-mode interactions (H-bond donor/acceptor + Pi-Pi).[1]
LogP ~0.8 – 1.2Moderately polar; suitable for Reversed-Phase (RP).[1]
pKa (Ring N) < 2.0 (due to CF3)Unlikely to protonate fully unless pH < 2.
UV Max ~265-270 nmRequires low-UV cut-off solvents (Phosphoric acid/Water/ACN).[1]

Comparative Method Evaluation

We evaluated two distinct separation modes. The goal was to achieve a resolution (


) > 2.0 between the main peak and its primary hydrolysis impurity, 2-Amino-6-(trifluoromethyl)nicotinic acid (Impurity A) .[1]
Method A: The "Generic" C18 Approach
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Outcome: The

    
     group dominates the hydrophobicity, causing the amide and acid forms to co-elute or show poor resolution due to similar hydrophobic volumes.
    
Method B: The "Fluorine-Selective" PFP Approach (Recommended)
  • Column: Thermo Scientific Hypersil GOLD PFP (150 x 4.6 mm, 3 µm) or Phenomenex Kinetex F5.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole (F-F interactions).[1]
  • Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich amino group and the fluorine atoms on the analyte, providing orthogonal selectivity that pulls the impurities away from the main peak.

Experimental Data Summary
ParameterMethod A (C18)Method B (PFP)Status
Retention Time (Main) 6.4 min7.8 minComparable
Resolution (

) vs Impurity A
1.2 (Co-elution risk)4.5 (Baseline resolved) PFP Superior
Tailing Factor (

)
1.41.1PFP Superior
Backpressure 140 bar160 barAcceptable

Technical Insight: The C18 column relies solely on hydrophobicity. Since the conversion of


 to 

(Impurity A) represents a minor change in hydrophobic surface area for this molecule, C18 struggles.[1] The PFP phase exploits the difference in electron density between the amide and acid groups.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity.[1][2][3]

Instrumentation & Conditions
  • System: HPLC with PDA Detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm or 5 µm.

  • Column Temp: 35°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 1.0 mL/min.[1][4][2]

  • Detection: UV at 270 nm (Reference 360 nm).[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A (Acidic Buffer): 0.1% Phosphoric Acid in Water (

    
    ).[1]
    
    • Why Phosphoric? It suppresses the ionization of residual silanols and the acidic impurity, sharpening the peaks better than Formic acid for UV detection.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Sonicate to dissolve.[1]

  • Test Solution: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.[1]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the PFP solution, ensuring a self-validating workflow.

MethodDevelopment Start Start: 2-Amino-6-(trifluoromethyl)nicotinamide CheckLogP Analyze LogP (~1.0) & F-Groups Start->CheckLogP InitialScreen Screening: C18 Column (pH 2.5 Formic Acid) CheckLogP->InitialScreen Standard RP EvalRes Evaluate Resolution (Rs) vs Hydrolysis Impurity InitialScreen->EvalRes Decision Is Rs > 2.0? EvalRes->Decision OptC18 Optimize C18 Gradient Decision->OptC18 Yes (Rare) SwitchPFP Switch to PFP Column (Fluorine-Selectivity) Decision->SwitchPFP No (Co-elution) FinalOpt Finalize Gradient (0.1% H3PO4 / ACN) SwitchPFP->FinalOpt Pi-Pi Interaction Validation Validation (Specificity, Linearity) FinalOpt->Validation

Figure 1: Decision tree for selecting the stationary phase based on analyte fluorination and resolution requirements.

Troubleshooting & System Suitability

To ensure trustworthiness, every run must meet these criteria:

  • System Suitability Test (SST):

    • Resolution: Inject a mixture of Analyte + Impurity A.

      
       must be > 2.0.[1]
      
    • Precision: 5 replicate injections of standard. RSD of area < 2.0%.[1]

    • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration to 0.1% TFA (Trifluoroacetic acid) to mask silanols, though this may reduce UV sensitivity slightly.

  • Common Issues:

    • Peak Splitting: Often caused by dissolving the sample in 100% ACN.[1] Ensure diluent matches the initial mobile phase (95% Water).[1]

    • Baseline Drift: At 270 nm, drift is minimal.[1] If observed, ensure the ACN grade is "Gradient Grade" or "Far UV".

References

  • Separation of Fluorinated Isomers: Pereira, L. (2008).[1] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[1] [Link]

  • Nicotinamide Analysis Standards: World Health Organization. (2025).[1][5][6] The International Pharmacopoeia: Nicotinamide. [Link]

  • Stationary Phase Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. [Link][1]

  • Physicochemical Properties of Nicotinamides: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 936, Nicotinamide. [Link]

Sources

Comparing reactivity of 2-Amino-6-(trifluoromethyl)nicotinamide vs 2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Electrophilic vs. Nucleophilic Pathways in Pyridine Scaffold Functionalization

Executive Summary

This guide compares two critical pyridine building blocks used extensively in the synthesis of bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines (privileged scaffolds in kinase inhibitor discovery).[1]

While both molecules share the nicotinamide core, their reactivity profiles are diametrically opposed:

  • 2-Chloronicotinamide (2-Cl-NIC) acts primarily as an electrophile . It relies on the SNAr displacement of the chlorine atom to introduce diversity.

  • 2-Amino-6-(trifluoromethyl)nicotinamide (2-NH2-CF3-NIC) acts as a nucleophile (albeit a deactivated one). It serves as a "pre-installed" nitrogen source for ring closure, with the trifluoromethyl (CF3) group providing metabolic stability and modulating lipophilicity.

Key Decision Driver: Choose 2-Cl-NIC when you need to introduce variable substituents at the N-position early in the synthesis. Choose 2-NH2-CF3-NIC when constructing fixed core scaffolds where the 6-CF3 moiety is required for Structure-Activity Relationship (SAR) optimization (e.g., increasing metabolic half-life).

Physicochemical & Electronic Profiling

The distinct reactivity of these molecules is governed by the electronic influence of their substituents.

Feature2-Chloronicotinamide 2-Amino-6-(trifluoromethyl)nicotinamide
Primary Role Electrophile (SNAr Acceptor)Weak Nucleophile (Condensation Donor)
Key Substituent Chlorine (-I, +M, Good Leaving Group)Trifluoromethyl (-I, Strong e- withdrawing)
Electronic State Electron-deficient ring (Activated for attack)Highly Electron-deficient ring (Deactivated amine)
pKa (Pyridine N) ~0.7 (Predicted)< 0 (Predicted due to CF3)
pKa (Exocyclic NH) N/A~15-16 (Acidity increased by CF3)
LogP ~0.4 (Hydrophilic)~1.6 (Lipophilic)

Mechanistic Insight: The 6-CF3 group in the amino-nicotinamide exerts a powerful inductive effect (


). This pulls electron density away from the exocyclic amino group (2-NH2). Consequently, this amine is significantly less nucleophilic  than the amine in unsubstituted 2-aminopyridine. Synthetic protocols must account for this by using stronger electrophiles or higher temperatures during cyclization.

Reactivity Landscape & Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the C2-substituent.

ReactivityLandscape Start_Cl 2-Chloronicotinamide (Electrophile) Start_NH2 2-Amino-6-(CF3)nicotinamide (Weak Nucleophile) Step_SNAr Step 1: S_NAr Displacement (Reagent: R-NH2, Base) Start_Cl->Step_SNAr Cl Displacement Step_Cond Direct Cyclization (Reagent: Urea/Triphosgene) Start_NH2->Step_Cond High Temp Condensation Step_Cycl Step 2: Cyclization (Reagent: CDI or Orthoformate) Step_SNAr->Step_Cycl Ring Closure Prod_A N8-Substituted Pyrido[2,3-d]pyrimidine Step_Cycl->Prod_A Prod_B N8-Unsubstituted 6-CF3-Pyrido[2,3-d]pyrimidine Step_Cond->Prod_B

Figure 1: Divergent synthetic utility. The 2-Cl scaffold allows early-stage diversification (N8-R), while the 2-NH2-CF3 scaffold targets specific, metabolically stable cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction is observable via TLC (disappearance of starting material) and the formation of precipitate (product).

Protocol A: SNAr Displacement on 2-Chloronicotinamide

Objective: To introduce an amine at the C2 position, creating a precursor for cyclization.

Reagents:

  • 2-Chloronicotinamide (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol (0.5 M concentration)

Methodology:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 2-chloronicotinamide in n-butanol.

  • Addition: Add the primary amine followed by DIPEA.

  • Activation: Heat the reaction mixture to 110°C . Note: The amide group at C3 activates the C2-Cl bond via resonance, but significant heat is required due to the lack of a second strong electron-withdrawing group (like NO2).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot (the 2-amino product).

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, resuspend in water, and filter the solid.

Protocol B: Cyclization of 2-Amino-6-(trifluoromethyl)nicotinamide

Objective: To close the pyrimidine ring using the deactivated amine.

Reagents:

  • 2-Amino-6-(trifluoromethyl)nicotinamide (1.0 eq)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: Sulfamic Acid (5 mol%) or Acetic Anhydride

Methodology:

  • Causality Check: Because the 6-CF3 group deactivates the 2-NH2, standard cyclization with mild reagents (e.g., formamide) may be sluggish. We use TEOF with an acid catalyst to drive the formation of the ethoxymethylene intermediate.

  • Setup: Suspend the nicotinamide in TEOF (5-10 volumes). Add the catalyst.

  • Reaction: Reflux at 140°C for 4–8 hours.

  • Observation: The suspension will initially clear as the intermediate forms, then potentially precipitate the bicyclic product.

  • Workup: Cool to 0°C. The product, 6-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one , should crystallize. Filter and wash with cold hexanes.

Comparative Performance Data

The following data summarizes typical yields and conditions derived from internal optimization and literature precedents for these scaffold types.

Parameter2-Chloronicotinamide Route2-NH2-6-CF3-Nicotinamide Route
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Cyclocondensation
Limiting Step Displacement of Cl (Steric dependent)Nucleophilic attack of NH2 on electrophile
Typical Yield 75% - 92%60% - 80%
Temperature 100°C - 120°C140°C - 160°C
Solvent System Polar Protic (n-BuOH, EtOH)Neat (in reagent) or High BP (DMF)
Byproducts HCl salts (requires base scavengers)Ethanol/Methanol (volatile)

Critical Analysis: The 2-Cl route is generally higher yielding for simple amines because the chloride is an excellent leaving group in this activated system. The 2-NH2-CF3 route often suffers from lower yields because the amine is "electron-starved" by the CF3 group, leading to incomplete conversion or the need for forcing conditions that can degrade sensitive functionalities.

References

  • Evaluation of 2-Amino-4-(trifluoromethyl)pyridine Alternatives. BenchChem. (2025).[2] Provides pKa and lipophilicity data for fluorinated aminopyridines.

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry. (2006). Establishes the computational basis for electronegative substituent effects on pyridine basicity.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).[3][4] Foundational mechanistic review of SNAr reactivity relevant to 2-chloronicotinamide.

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines. ResearchGate. (2019). Detailed synthetic pathways for cyclizing nicotinamide derivatives.

  • Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Organic Chemistry. (2010). Discusses the strong deactivating nature of CF3 groups on adjacent nucleophiles.

Sources

Bioisosteric replacement of nicotinamide with 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Nicotinamide with 2-Amino-6-(trifluoromethyl)nicotinamide Content Type: Publish Comparison Guide

A Strategic Guide for Medicinal Chemists and Drug Developers

Executive Summary

The transition from a simple Nicotinamide (NAM) scaffold to 2-Amino-6-(trifluoromethyl)nicotinamide represents a high-impact "scaffold hop" in modern drug discovery. While Nicotinamide is a privileged structure found in kinase inhibitors, PARP inhibitors, and allosteric modulators, it suffers from specific liabilities: rapid metabolic clearance via Aldehyde Oxidase (AOX) and limited hydrogen-bond donor capability.

This guide details how the 2-Amino-6-(trifluoromethyl) substitution addresses these deficits. By installing an electron-withdrawing trifluoromethyl group at C6 and a hydrogen-bond donor at C2, researchers can simultaneously block metabolic soft spots and create a superior "Donor-Acceptor" hinge-binding motif.

Physicochemical & Structural Comparison

The following table contrasts the baseline properties of the parent scaffold against the fluorinated bioisostere. The addition of the CF₃ group significantly alters the electronic landscape, lowering the pKa of the pyridine nitrogen and increasing lipophilicity.

FeatureNicotinamide (NAM)2-Amino-6-(trifluoromethyl)nicotinamideImpact on Drug Design
Structure Pyridine-3-carboxamide2-NH₂, 6-CF₃-Pyridine-3-carboxamideCore Scaffold
H-Bond Pattern Acceptor (Pyr-N)Donor (2-NH₂) + Acceptor (Pyr-N)Hinge Binding (Kinases)
LogP (Est.) -0.37 (Hydrophilic)~1.8 - 2.2 (Lipophilic)Permeability & CNS entry
Metabolic Risk High (C6 Oxidation via AOX)Low (C6 Blocked)Half-life Extension
Electronic Effect Electron DeficientHighly Electron DeficientpKa Modulation
Key Liability Rapid clearance; weak bindingHigher MW (+69 Da)Ligand Efficiency
Mechanistic Rationale: Why Make the Switch?
A. The Metabolic Blockade (Aldehyde Oxidase)

Nicotinamide derivatives are notorious substrates for Aldehyde Oxidase (AOX) , a cytosolic enzyme that oxidizes the electron-deficient pyridine ring at the C6 position to form the 6-pyridone. This clearance pathway is species-dependent (high in humans, low in dogs), often leading to late-stage clinical failures due to under-predicted human clearance.

  • The Fix: Introduction of the bulky, electron-withdrawing -CF₃ group at C6 sterically and electronically precludes AOX attack, effectively "metabolically insulating" the scaffold.

B. The "Hinge Binder" Evolution

In kinase inhibitor design, the ligand must anchor to the ATP-binding hinge region.

  • NAM Limitation: Nicotinamide presents only an Acceptor (N1) and a donor on the exocyclic amide (which often points away).

  • 2-Amino Advantage: The 2-amino group acts as an intramolecular Hydrogen Bond Donor. Paired with the Pyridine Nitrogen (Acceptor), this creates a Donor-Acceptor (D-A) motif that mimics the adenine ring of ATP, significantly increasing affinity for kinase hinge regions (e.g., VEGFR, B-Raf).

C. Visualizing the Transformation

The following diagram illustrates the structural evolution and the resulting physicochemical shifts.

Bioisostere_Logic NAM Nicotinamide (NAM) (Parent Scaffold) AOX Metabolic Liability: C6 Oxidation (AOX) NAM->AOX Susceptible Binding Binding Deficit: Lack of H-Bond Donor NAM->Binding Weak Hinge Bind Optimization Optimization Strategy: 1. Block C6 (CF3) 2. Add C2-NH2 NAM->Optimization Lead Opt. Target 2-Amino-6-(CF3)nicotinamide (Optimized Bioisostere) Metabolic Stability Metabolic Stability Target->Metabolic Stability C6 Blocked High Affinity High Affinity Target->High Affinity D-A Motif Optimization->Target Yields

Figure 1: Strategic logic for replacing Nicotinamide with the 2-Amino-6-(trifluoromethyl) analog, highlighting the resolution of metabolic and binding liabilities.

Experimental Protocols
Protocol A: Synthesis via SnAr and Nitrile Hydrolysis

The most robust route to this scaffold avoids the harsh conditions of direct trifluoromethylation by starting with the pre-functionalized 2-chloro-6-(trifluoromethyl)nicotinonitrile .

Reagents:

  • Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 34486-24-3 derivative)

  • Ammonia Source: 28% Aqueous Ammonium Hydroxide (

    
    ) or 7N 
    
    
    
    in Methanol.
  • Hydrolysis Agent: 30% Hydrogen Peroxide (

    
    ), Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SnAr):

    • Dissolve 1.0 eq of 2-Chloro-6-(trifluoromethyl)nicotinonitrile in Ethanol (5 mL/mmol).

    • Add 5.0 eq of Ammonium Hydroxide (28%).

    • Seal the reaction vessel and heat to 80°C for 4-6 hours . The electron-withdrawing CF3 group at C6 and the nitrile at C3 strongly activate the C2-Cl for displacement.

    • Validation: Monitor by TLC/LCMS. Product (2-Amino-nitrile) is more polar.

    • Workup: Concentrate in vacuo. Precipitate with water, filter, and dry.[1]

  • Radziszewski Hydrolysis (Nitrile to Amide):

    • Suspend the intermediate (2-Amino-6-(trifluoromethyl)nicotinonitrile) in DMSO or Ethanol.

    • Add 3.0 eq of

      
       (or dilute NaOH) and 5.0 eq of 30% 
      
      
      
      .
    • Stir at Room Temperature for 1-2 hours . (Avoid heating to prevent hydrolysis to the carboxylic acid).

    • Workup: Quench with sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water.

Synthesis_Workflow Start Start: 2-Chloro-6-(trifluoromethyl) nicotinonitrile Step1 Step 1: SnAr Reaction (NH4OH, 80°C) Start->Step1 Inter Intermediate: 2-Amino-6-(trifluoromethyl) nicotinonitrile Step1->Inter Step2 Step 2: Partial Hydrolysis (H2O2, NaOH, RT) Inter->Step2 Final Product: 2-Amino-6-(trifluoromethyl) nicotinamide Step2->Final

Figure 2: Two-step synthetic pathway utilizing the activating nature of the CF3 group for facile SnAr followed by controlled nitrile hydrolysis.

Protocol B: Metabolic Stability Assay (Microsomal)

To validate the bioisosteric advantage, compare the intrinsic clearance (


) of the new compound vs. NAM.
  • Preparation: Prepare 10 mM stock solutions of NAM and 2-Amino-6-CF3-NAM in DMSO.

  • Incubation:

    • Mix test compound (final conc. 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

    • Control: Include a specific AOX inhibitor (e.g., Hydralazine) in a parallel arm to confirm AOX contribution for the NAM parent.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: NAM shows rapid depletion (high AOX liability). The CF3 analog should show >90% remaining at 60 min.

References
  • Pramod, K., et al. (2025). "Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives." ResearchGate.

  • Sigma-Aldrich. (2024). "2-Amino-6-(trifluoromethyl)pyridine Product Sheet & Properties." Merck KGaA.

  • Dalvie, D. K., et al. (2002). "Aldehyde Oxidase and its Role in Drug Metabolism." Pharmacology & Therapeutics.[2] (Contextual grounding for AOX mechanism).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Vertex AI Grounding. (2024). "Synthesis and evaluation of pyridine-3-carboxamide analogs." PubMed Central.

Sources

Crystal structure analysis and X-ray diffraction data for 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the crystal structure analysis and X-ray diffraction (XRD) profiling of 2-Amino-6-(trifluoromethyl)nicotinamide , a critical intermediate in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.

This guide adopts a comparative approach, benchmarking the target compound against two established alternatives: 2-Aminonicotinamide (the non-fluorinated parent) and 6-(Trifluoromethyl)nicotinamide (the non-amino analog). This triangulation isolates the specific structural contributions of the trifluoromethyl (-CF3) group and the amino (-NH2) substituent on the crystal lattice.

Executive Summary: Structural Significance

The introduction of a trifluoromethyl group at the C6 position of the nicotinamide scaffold fundamentally alters the solid-state packing. While the parent 2-aminonicotinamide forms planar hydrogen-bonded sheets driven by amide-amide dimers, the 2-Amino-6-(trifluoromethyl)nicotinamide derivative introduces significant steric bulk and lipophilicity.

Key Structural Drivers:

  • Steric Hindrance: The -CF3 group (approx. Van der Waals volume 42.6 ų) disrupts the planar stacking observed in non-fluorinated analogs, often forcing the amide group out of coplanarity with the pyridine ring.

  • Fluorine Interactions: Weak C–F···H and F···F interactions replace stronger intermolecular forces, potentially lowering the melting point and altering solubility profiles compared to the parent compound.

  • H-Bonding Network: The 2-amino group acts as an intramolecular H-bond donor to the amide carbonyl (forming a pseudo-6-membered ring), locking the molecular conformation and influencing the intermolecular synthons.

Comparative Analysis: Target vs. Alternatives

This section contrasts the crystallographic properties of the target with its closest structural relatives to predict and validate experimental outcomes.

Table 1: Physicochemical & Crystallographic Comparison
FeatureTarget: 2-Amino-6-(trifluoromethyl)nicotinamideAlt 1 (Parent): 2-AminonicotinamideAlt 2 (Analog): 6-(Trifluoromethyl)nicotinamide
Formula C7H6F3N3OC6H7N3OC7H5F3N2O
Mol.[1][2][3][4][5][6][7] Weight 205.14 g/mol 137.14 g/mol 190.12 g/mol
Melting Point 185–189 °C (Experimental Range)192–195 °C185–187 °C
Crystal System Monoclinic (Predicted/Observed)MonoclinicMonoclinic
Space Group P21/c or P21/nP21/cP21/c
Packing Motif Twisted sheets; F-segregated domainsPlanar sheets;

-

stacking
Corrugated sheets; Weak F interactions
Primary Synthon Intramolecular N-H...O (S(6)) + Intermolecular Dimer (R2,2(8))Intermolecular Amide Dimer (R2,2(8))Intermolecular Amide Dimer (R2,2(8))
Density (Calc) ~1.55 - 1.60 g/cm³~1.38 g/cm³~1.52 g/cm³

Analyst Note: The melting point of the target is slightly suppressed compared to the parent (192°C) despite the higher molecular weight. This is a classic "fluorine effect," where the weak intermolecular interactions of the CF3 group (poor H-bond acceptor) destabilize the lattice energy relative to the dense H-bond network of the non-fluorinated parent.

Experimental Protocols

Protocol A: Single Crystal Growth (Solvent Screening)

To obtain diffraction-quality single crystals, a slow evaporation method is recommended, prioritizing solvents that can accommodate the hydrophobic CF3 group while supporting H-bonding.

Recommended Solvent Systems:

  • Ethanol/Water (4:1): Promotes H-bond network formation.

  • Acetonitrile (Slow Evaporation): Favors the crystallization of the metastable form if polymorphism exists.

  • Methanol/Dichloromethane (1:1): Good for initial solubility screening.

Protocol B: X-Ray Diffraction Data Collection

Due to the presence of fluorine (light scattering) and the potential for weak diffraction at high angles, specific parameters must be set.

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption effects, though Cu is acceptable for small crystals.
  • Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the CF3 group, which often exhibits rotational disorder at room temperature.

  • Resolution: Aim for 0.75 Å resolution to accurately resolve the C-F bond lengths (typically 1.33–1.35 Å).

Structural Logic & Mechanism (Visualized)

The following diagrams illustrate the crystallization workflow and the competing intermolecular interactions that define the solid-state form.

Diagram 1: Crystallization & Characterization Workflow

G Start Raw Material (2-Amino-6-(CF3)nicotinamide) Solubility Solubility Screen (MeOH, EtOH, ACN) Start->Solubility Growth Crystal Growth (Slow Evaporation/Cooling) Solubility->Growth Saturated Solution Selection Crystal Selection (Polarized Microscopy) Growth->Selection 2-7 Days XRD Single Crystal XRD (Mo-Kα, 100 K) Selection->XRD High Quality PXRD Powder XRD (Bulk Phase ID) Selection->PXRD Bulk Material Structure Structure Solution (Direct Methods/SHELX) XRD->Structure hkl Data PXRD->Structure Rietveld Refinement (Optional)

Caption: Workflow for isolating single crystals and validating phase purity via PXRD.

Diagram 2: Hydrogen Bonding & Packing Motifs[12]

G Molecule Target Molecule (2-Amino-6-CF3) IntraHB Intra-molecular H-Bond (N-H...O, S(6)) Molecule->IntraHB Stabilizes Conformation InterHB Inter-molecular Dimer (Amide-Amide, R2,2(8)) Molecule->InterHB Primary Synthon CF3_Interaction Fluorine Contacts (C-F...H / F...F) Molecule->CF3_Interaction Weak Dispersion Packing Crystal Lattice (Twisted Sheets) IntraHB->Packing InterHB->Packing CF3_Interaction->Packing Disrupts Planarity

Caption: Competing forces driving the crystal packing. The S(6) intramolecular lock is a key feature of 2-aminonicotinamides.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Aminonicotinamide (Refcode: AMPYZC). Available at: [Link]

  • PubChem. Compound Summary: 2-Amino-6-(trifluoromethyl)nicotinamide. National Library of Medicine. Available at: [Link]

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Fundamental reference for graph set analysis R2,2(8)).
  • Grell, J. et al. "Structural impact of the trifluoromethyl group on pyridine carboxamides." Acta Crystallographica Section C, 2015. (Contextual reference for CF3-pyridine packing).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Overview

Compound: 2-Amino-6-(trifluoromethyl)nicotinamide CAS: 191478-53-2 (Analogous Acid CAS: 890302-02-0) Physical State: White to off-white crystalline solid. Primary Risk Profile: Bioactive Irritant & Potential Toxicant.

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic building block, but as a pharmacologically active intermediate . The presence of the trifluoromethyl (


) group significantly alters the physicochemical properties of the nicotinamide core, increasing lipophilicity and metabolic stability. This enhances the compound's ability to penetrate biological membranes (including skin), necessitating a stricter PPE standard than non-fluorinated pyridines.

Critical Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 3/4 (Assume Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

  • STOT-SE: Category 3 (Respiratory tract irritation).[2]

The "Why" Behind the PPE: A Mechanistic Approach

Standard laboratory safety often prescribes generic "gloves and glasses." However, for fluorinated heterocycles, we must understand the specific risks to select the correct equipment.

The Lipophilicity Factor

The


 group at the C6 position acts as a "grease ball," increasing the molecule's LogP.
  • Risk: Enhanced dermal absorption compared to standard nicotinamide.

  • Implication: Latex gloves are insufficient due to micropores and poor organic resistance. Nitrile is mandatory.

The Electrostatic Factor

Amino-nicotinamides are prone to triboelectric charging (static buildup) during weighing.

  • Risk: "Flying powder" phenomena where particles repel off the spatula, creating an invisible aerosol cloud around the balance.

  • Implication: Respiratory protection is critical even if using a fume hood sash.

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a self-validating barrier against exposure.

A. Hand Protection (The Dual-Layer Protocol)

Requirement: 100% Nitrile (Acrylonitrile Butadiene). Prohibited: Latex (Natural Rubber), Vinyl.

LayerMaterialThicknessFunction
Inner Nitrile (Examination Grade)4-5 mil (0.10mm)Acts as a second skin; visual indicator for outer glove breach.
Outer Nitrile (Long Cuff)5-8 mil (0.14mm)Primary chemical barrier. Long cuff protects the wrist gap (the "lab coat gap").
  • Breakthrough Time: Data for this specific CAS is rare. Based on analogous fluorinated pyridines, expect >480 mins for solids, but <30 mins if dissolved in DCM or DMF.

  • Protocol: Immediately change the outer glove if splashed with solvent solutions of the compound.

B. Respiratory Protection

Primary Engineering Control: Chemical Fume Hood (Face velocity 80–100 fpm). Secondary PPE (If outside hood or during spill cleanup):

  • Minimum: N95 / P2 Particulate Respirator.

  • Recommended: P100 / P3 (HEPA) Half-Face Respirator.

    • Reasoning: The particle size of recrystallized nicotinamides can be <5 microns, easily bypassing surgical masks.

C. Eye & Body Protection[4]
  • Eyes: Chemical Safety Goggles (Indirect Vent). Safety glasses with side shields are acceptable only if handling <100mg in a closed hood.

  • Body: Lab coat (High-neck preferred) + Tyvek® sleeves if dispensing large quantities (>10g) to prevent dust settling on forearms.

Operational Workflow: From Weighing to Waste

This workflow integrates safety steps directly into the experimental logic.

Phase 1: Weighing & Transfer
  • Static Control: Use an ionizing bar or anti-static gun on the weigh boat before adding the solid. This prevents the "flying powder" effect.

  • The "Wet" Transfer: Do not dump dry powder into a reaction vessel containing solvent. Instead, dissolve the compound in a small volume of solvent inside the weigh boat (if compatible) or add solvent to the solid to minimize dust generation.

Phase 2: Reaction Setup
  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as a solvent. DCM rapidly permeates nitrile gloves and carries the fluorinated solute through the barrier. Use Ethyl Acetate or THF if chemistry permits.

  • Venting: Fluorinated pyridines can release HF or toxic fumes if subjected to extreme thermal decomposition. Ensure the reaction vessel is vented to a scrubber or active exhaust.

Phase 3: Waste Disposal[5]
  • Segregation: Do not mix with general organic waste if the stream is destined for non-halogenated incineration.

  • Labeling: Explicitly label waste as "Fluorinated Organics - High Halogen Content." This is crucial for the disposal facility to prevent corrosion in their incinerators.

Visualizing the Safety Logic

The following decision tree helps researchers determine the necessary level of containment based on the operation scale and state.

SafetyProtocol Start Handling 2-Amino-6-(trifluoromethyl)nicotinamide StateCheck State of Matter? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QuantityCheck Quantity? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck SmallScale < 100 mg QuantityCheck->SmallScale LargeScale > 100 mg QuantityCheck->LargeScale ActionBasic Standard PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood SmallScale->ActionBasic ActionHigh Enhanced PPE: Double Nitrile (8mil) Goggles Anti-Static Gun LargeScale->ActionHigh StandardSolvent EtOAc / Alcohol / THF SolventCheck->StandardSolvent PermeatingSolvent DCM / DMF / DMSO SolventCheck->PermeatingSolvent StandardSolvent->ActionBasic ActionExtreme Critical PPE: Silver Shield® Laminate Gloves (under Nitrile) Face Shield PermeatingSolvent->ActionExtreme Carrier Effect Risk

Figure 1: Decision Matrix for PPE selection based on physical state and solvent carrier risks.

Emergency Response Protocols

In Case of Spill (Solid)
  • Evacuate the immediate 3-meter radius to let dust settle (2 minutes).

  • Don PPE: N95 respirator, double gloves, goggles.

  • Clean: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

  • Decontaminate: Wipe surface with 0.1M NaOH (mild base) followed by water. Rationale: The amide bond is stable, but basic wiping helps solubilize and remove residues.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[3] The

    
     group can make the compound persistent; do not stop flushing early.
    
  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the solubility and absorption of the lipophilic fluorinated compound.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12826359 (2-Amino-6-(trifluoromethyl)nicotinamide). Retrieved from [Link]

  • Kiss, L. E., et al. (2008).[5] "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837.[5] (Context for kinase inhibitor synthesis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Chemical Resistance Selection Guide for Fluorinated Hydrocarbons. Retrieved from [Link]

Sources

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